CMP98
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S,4S)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45-,46-,51+,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCHHJGGFCCRS-NFXWONMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82N8O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CMP98 discovery and synthesis pathway
An In-depth Technical Guide on the Discovery and Synthesis of CMP-Legionaminic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of CMP-legionaminic acid, a significant bacterial nonulosonic acid. Initially misidentified in the query as "CMP98," the correct compound, CMP-legionaminic acid, is a key component of the cell surface glycoconjugates of several pathogenic bacteria, playing a role in virulence and host-immune evasion. This document details the elucidation of its biosynthetic pathway, the enzymes involved, and methodologies for its synthesis. The information is collated from seminal research, primarily the complete reconstitution of the pathway in Campylobacter jejuni.[1][2] All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Discovery and Significance
Legionaminic acid (5,7-diacetamido-3,5,7,9-tetradeoxy-D-glycero-D-galacto-nonulosonic acid) is a sialic acid-like sugar found on the cell surfaces of Gram-negative bacteria such as Legionella pneumophila and Campylobacter coli.[1][2] In L. pneumophila, it is a component of the lipopolysaccharide O-chain, while in C. coli, it modifies flagellin (B1172586) via O-linkage.[1][2] The presence of legionaminic acid has been associated with bacterial virulence, likely by mimicking host sialic acids to evade the immune system.[3] The biologically active form, CMP-legionaminic acid, serves as the donor substrate for glycosyltransferases that incorporate legionaminic acid into glycoconjugates. The complete biosynthetic pathway for CMP-legionaminic acid was elucidated through the characterization of eleven enzymes from Campylobacter jejuni.[1][2]
The Biosynthetic Pathway of CMP-Legionaminic Acid
The biosynthesis of CMP-legionaminic acid in Campylobacter jejuni starts from the central metabolite fructose-6-phosphate (B1210287) and involves a series of eleven enzymatic steps.[1][2] A key feature of this pathway is the utilization of unique GDP-linked sugar intermediates, which distinguishes it from other similar pathways that use UDP-linked intermediates.[1][2]
The pathway can be conceptually divided into three main stages:
-
Formation of GDP-GlcNAc: The initial steps involve the conversion of fructose-6-phosphate to glucosamine-1-phosphate, followed by activation with GTP.
-
Synthesis of Legionaminic Acid: A series of enzymatic modifications, including dehydration, amination, acetylation, and epimerization, leads to the formation of the nine-carbon sugar, legionaminic acid.
-
Activation to CMP-Legionaminic Acid: The final step is the activation of legionaminic acid with CTP to produce the high-energy donor molecule, CMP-legionaminic acid.
Enzymes of the CMP-Legionaminic Acid Biosynthetic Pathway
The enzymes involved in the pathway were identified from the flagellin glycosylation locus of C. jejuni.[1][4][5][6] The nomenclature of the genes and corresponding enzymes is summarized below.
| Gene Name | Enzyme Name | Function |
| ptmF | PtmF | Isomerase |
| ptmA | PtmA | Glutaminase |
| pgmL | PgmL | Phosphoglucosamine mutase |
| ptmE | PtmE | Nucleotidyltransferase (GTP-specific) |
| glmU | GlmU | N-acetyltransferase/pyrophosphorylase |
| legB | LegB | Dehydratase |
| legC | LegC | Aminotransferase |
| legH | LegH | Acetyltransferase |
| legG | LegG | Hydrolyzing 2-epimerase |
| legI | LegI | Legionaminic acid synthase |
| legF | LegF | CMP-legionaminic acid synthetase |
Signaling Pathway Diagram
The following diagram illustrates the enzymatic conversion of fructose-6-phosphate to CMP-legionaminic acid.
Caption: Biosynthetic pathway of CMP-Legionaminic Acid.
Experimental Protocols
The elucidation of the CMP-legionaminic acid pathway involved the expression and purification of the eleven recombinant enzymes and subsequent characterization through enzymatic assays and "one-pot" synthesis reactions.[1][2]
Recombinant Enzyme Expression and Purification
-
Gene Cloning: Genes from the C. jejuni 11168 flagellin glycosylation locus were amplified by PCR and cloned into expression vectors, often with a His6-tag for purification.
-
Protein Expression: Expression vectors were transformed into E. coli host strains. Protein expression was induced, for example, with IPTG.
-
Cell Lysis: Cells were harvested by centrifugation and lysed using sonication or a French press in a suitable buffer (e.g., Tris-HCl with NaCl and protease inhibitors).
-
Purification: The His6-tagged proteins were purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified enzymes were dialyzed and stored at -20°C.
Enzymatic Assays
Enzyme activity was typically monitored by capillary electrophoresis (CE) or mass spectrometry (MS) to detect the consumption of substrates and the formation of products. Reaction conditions were optimized for pH, temperature, and cofactor requirements.
"One-Pot" Synthesis of Legionaminic Acid
A facile method for the large-scale synthesis of legionaminic acid was developed using two separate "one-pot" reactions.[1][2]
-
Reaction 1: Conversion of GDP-GlcNAc to 2,4-diacetamido-2,4,6-trideoxy-D-mannose using LegB, LegC, LegH, and LegG.
-
Reaction 2: Condensation of the product from Reaction 1 with phosphoenolpyruvate (B93156) (PEP) using LegI to form legionaminic acid.
Synthesis of CMP-Legionaminic Acid
The purified legionaminic acid was then used as a substrate for the LegF enzyme in the presence of CTP to catalyze the formation of CMP-legionaminic acid.[1][2]
Experimental Workflow Diagram
The following diagram outlines the general workflow used to elucidate the biosynthetic pathway.
Caption: Experimental workflow for pathway elucidation.
Quantitative Data
The activity of sialyltransferases with CMP-legionaminic acid as a donor substrate has been quantitatively assessed, demonstrating the potential for chemoenzymatic synthesis of novel glycoconjugates.
| Sialyltransferase | Acceptor Substrate | Relative Activity (%) with CMP-Leg5Ac7Ac (compared to CMP-Neu5Ac) |
| Pasteurella multocida PM0188h | Lactose, Galβ1,4GlcNAcβ, T-antigen | ~60 |
| Porcine ST3Gal1 | Lactose, Galβ1,4GlcNAcβ, T-antigen | ~60 |
| Photobacterium α2,6 sialyltransferase | Lactose, Galβ1,4GlcNAcβ, T-antigen | ~6 |
Data adapted from PMID: 20978010[7]
Conclusion
The elucidation of the CMP-legionaminic acid biosynthetic pathway has provided significant insights into the metabolism of bacterial surface glycans and their role in pathogenicity. The availability of detailed enzymatic and synthetic protocols opens avenues for the large-scale production of legionaminic acid and its derivatives. These compounds are valuable tools for studying host-pathogen interactions, developing novel antibacterial agents that target this pathway, and creating diagnostic reagents or vaccine components. The chemoenzymatic approaches described also allow for the synthesis of modified glycoconjugates with potential applications in glycobiology and drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Changes in flagellin glycosylation affect Campylobacter autoagglutination and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Campylobacter jejuni Glycosylation Island Important in Cell Charge, Legionaminic Acid Biosynthesis, and Colonization of Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis and properties of glycoconjugates with legionaminic acid as a replacement for neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of the CMP98 Compound
This technical guide provides a comprehensive overview of the early research and core characteristics of the CMP98 compound, designed for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Introduction to this compound: A Negative Control Compound
This compound is a chemical compound primarily known for its role as a negative control in research involving PROTACs (Proteolysis Targeting Chimeras). Specifically, it serves as an inactive counterpart to CM11, a "homo-PROTAC" designed to induce the degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Homo-PROTACs are bivalent small molecules that dimerize an E3 ligase to trigger its own degradation.[3]
The critical feature of this compound is its inability to induce the degradation of VHL, which is attributed to its specific stereochemistry.[1][2][3] This inactivity makes it an essential tool for validating the mechanism of action of active VHL-targeting homo-PROTACs like CM11, ensuring that the observed effects are due to the specific bivalent recruitment of VHL and not off-target or non-specific effects of the chemical scaffold.[3]
Chemical and Physical Properties
The fundamental properties of the this compound compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C58H82N8O14S2 |
| Molecular Weight | 1179.45 g/mol |
| CAS Number | 2244684-50-0 |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |
| Storage | Store at -20 to -70 °C. Avoid repeated freeze-thaw cycles. |
Data sourced from Chemsrc and R&D Systems.[1][2]
Mechanism of Action: The Importance of Stereochemistry
The functional difference between an active homo-PROTAC like CM11 and the inactive this compound lies in their stereochemistry. CM11 is a trans epimer, which allows for the productive bivalent recruitment of VHL, leading to its ubiquitination and subsequent degradation. In contrast, this compound is the cis-cis epimer.[3] This stereochemical configuration prevents it from effectively binding to VHL.[3] As a result, this compound cannot induce the formation of the necessary ternary complex for VHL degradation.[3]
Caption: Proposed mechanism of action for the active homo-PROTAC CM11.
Caption: Why this compound fails to induce VHL degradation due to its stereochemistry.
Experimental Protocols
This compound is used in cell-based assays to confirm that the degradation of VHL is a direct result of the specific action of a homo-PROTAC like CM11. A general experimental workflow is described below.
-
Cell Culture: Plate cells (e.g., HEK293T) in appropriate well plates and grow to a desired confluency (e.g., 80%).[3]
-
Compound Treatment: Treat the cells with the active homo-PROTAC (e.g., CM11) at various concentrations. In parallel, treat a set of cells with this compound at the same concentrations. A vehicle control (e.g., 0.1% DMSO) should also be included.[3]
-
Incubation: Incubate the cells at 37°C and 5% CO2 for a predetermined amount of time to allow for compound activity.[3]
-
Cell Lysis: Harvest the cells and prepare cell lysates to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for VHL and a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensities to determine the relative levels of VHL protein in the treated cells compared to the vehicle and this compound controls. A significant reduction in VHL levels in CM11-treated cells but not in this compound-treated cells would validate the specific activity of CM11.
Caption: Workflow for a typical VHL degradation experiment using this compound.
Quantitative Data
The inactivity of this compound is rooted in its lack of binding to VHL. Isothermal Titration Calorimetry (ITC) is a common biophysical assay used to measure the binding affinity between molecules. Early research on these compounds demonstrated this differential binding.
| Compound | Binding to VHL (ITC) | Inferred Kd | Activity |
| CM11 | Detected | Low nM range | Active VHL Degrader |
| This compound | Not Detected | N/A | Inactive Negative Control |
| CMP99 | 1:1 binding ratio | Similar to VH032 | Inactive Negative Control |
Data interpretation based on Maniaci et al., 2017.[3]
The study highlighted that for this compound, the inactive cis-cis epimer, binding was not detected, which is in stark contrast to the active compounds.[3] Another control, CMP99 (an asymmetric cis-trans compound), did bind to VHL in a 1:1 ratio but was also unable to induce degradation, demonstrating that productive bivalent binding is necessary for homo-PROTAC activity.[3]
Conclusion
References
No Evidence to Support CMP98 as a Potential Antiviral Agent
A comprehensive review of available scientific literature reveals no evidence to support the characterization of CMP98 as a potential antiviral agent. In contrast, published research consistently identifies this compound as an inactive control compound, primarily used in studies related to proteolysis-targeting chimeras (PROTACs) that target the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This compound is described as a cis-cis epimer of active PROTAC molecules. Its specific stereochemistry prevents it from binding to the VHL protein, a crucial initial step for inducing the degradation of target proteins.[1] Consequently, studies demonstrate that this compound is unable to induce the degradation of VHL, confirming its role as a negative control to validate the specific activity of its active counterparts.[1]
Our extensive search for "this compound antiviral activity," "this compound mechanism of action," "this compound experimental protocols," and "this compound signaling pathways" across multiple scientific databases yielded no publications, patents, or research data suggesting any investigation or findings related to antiviral properties of this compound. The body of scientific work focuses exclusively on its use as an inactive tool compound in the field of targeted protein degradation.
Therefore, the creation of an in-depth technical guide or whitepaper on the core antiviral properties of this compound is not feasible, as the foundational premise is not supported by any scientific evidence. The mandatory requirements for data presentation, experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the complete absence of relevant data.
It is crucial for the scientific and drug development community to rely on validated and published data. At present, this compound's established role is that of an inactive control, and any suggestion of its potential as an antiviral agent would be speculative and without a scientific basis.
References
An In-depth Technical Guide on the Role of CMP98 as an Inactive Control in Preliminary Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CMP98, a crucial control compound utilized in the preliminary studies of novel therapeutic agents. The focus of this document is to detail the function of this compound as an inactive stereoisomer in the context of research on Homo-PROTACs (Proteolysis Targeting Chimeras), specifically in studies involving the VHL (von Hippel-Lindau) E3 ubiquitin ligase. While this compound itself does not exhibit therapeutic efficacy, its use is vital for validating the mechanism of action of its active counterparts.
Introduction to this compound's Role as a Negative Control
In the development of targeted protein degraders, such as PROTACs, it is imperative to establish that the observed biological effect is a direct result of the specific molecular design of the active compound. Control compounds are essential in these studies to rule out off-target effects and to confirm the proposed mechanism of action.
This compound serves as an exemplary negative control in studies of Homo-PROTACs designed to induce the self-degradation of the VHL E3 ubiquitin ligase.[1] It is the symmetric cis-cis epimer of the active compound CM11.[1] The specific stereochemistry of a PROTAC's E3 ligase-binding ligand is often critical for its ability to form a productive ternary complex and induce protein degradation. This compound, with its alternative stereochemistry, is designed to be unable to bind effectively to VHL, and therefore, should not induce its degradation.[1]
Comparative Analysis of this compound and Related Compounds
The preliminary studies on the Homo-PROTAC CM11 utilized this compound and another control, CMP99 (a cis-trans epimer), to demonstrate the stringent structural requirements for VHL degradation. The data presented in the following table summarizes the key characteristics and findings related to these compounds.
| Compound | Stereochemistry | VHL Binding | VHL Degradation Induction | Role in Study |
| CM11 | trans-trans | Yes | Yes | Active Homo-PROTAC |
| This compound | cis-cis | Not detected | No | Inactive Negative Control |
| CMP99 | cis-trans | Weak | Minimal | Partial Activity Control |
Table 1: Comparison of the properties and activities of CM11, this compound, and CMP99 in VHL degradation studies. Data sourced from studies on Homo-PROTACs.[1]
Experimental Protocols: Use of this compound in VHL Degradation Assays
The inability of this compound to induce VHL degradation was demonstrated through cellular assays. The following outlines a general experimental protocol typical for such a study.
Objective: To assess the ability of test compounds to induce the degradation of the VHL protein in a cellular context.
Cell Line: A human cell line endogenously expressing the VHL protein (e.g., HeLa cells).
Materials:
-
Test compounds: CM11 (active compound), this compound (negative control), CMP99 (control).
-
Cell culture reagents.
-
Lysis buffer.
-
Antibodies: Primary antibody against VHL, secondary antibody conjugated to a detectable marker.
-
Protein quantification assay reagents.
-
Western blotting apparatus and reagents.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of CM11, this compound, and CMP99 for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the VHL protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the intensity of the VHL protein bands relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation induced by each compound.
Expected Outcome: Treatment with the active compound CM11 is expected to show a dose-dependent decrease in VHL protein levels. In contrast, treatment with the inactive control this compound and the vehicle should not result in a significant reduction of VHL protein.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for a VHL-recruiting Homo-PROTAC like CM11, and the role of the inactive control this compound in validating this pathway.
Caption: Mechanism of VHL degradation by CM11 and the inactive role of this compound.
Conclusion
The preliminary studies involving this compound underscore its critical role as an inactive control in the validation of the structure-activity relationship and mechanism of action of VHL-targeting Homo-PROTACs. While devoid of direct therapeutic efficacy, the data generated using this compound provides essential evidence that the degradation of the VHL protein is dependent on the specific stereochemical configuration of the active compound, thereby confirming the intended mode of action. This rigorous approach, employing well-designed control compounds like this compound, is fundamental to the successful development of novel protein degraders.
References
An In-depth Technical Guide to the Role of CMP98 in Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CMP98, a crucial negative control compound used in the development of homozygous proteolysis-targeting chimeras (Homo-PROTACs). While not a therapeutic agent itself, the characterization of this compound is fundamental to validating the mechanism of action of its active counterparts. This document details the experimental evidence establishing its lack of biological activity and provides the protocols for key validation assays.
Introduction: The Role of this compound as a Negative Control
This compound is the inactive cis-cis epimer of CM11, a bivalent small-molecule dimerizer of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the context of targeted protein degradation, Homo-PROTACs are designed to induce the self-degradation of an E3 ligase by bringing two ligase molecules into proximity. The specific stereochemistry of these molecules is critical for their ability to bind to the target protein and induce a biological effect. This compound, due to its specific stereoisomeric configuration, is designed to be unable to bind to VHL.[1] Its purpose in a research setting is to serve as a negative control, demonstrating that the observed biological effects of active compounds like CM11 are due to specific binding and not off-target or non-specific interactions.
Comparative Quantitative Data
The following table summarizes the key quantitative data that differentiates this compound from its active counterparts and other control compounds. This data is essential for validating the target engagement and activity of the active molecules.
| Compound | Description | VHL Binding (Kd) | VHL Degradation | Stoichiometry (n) |
| CM11 | Active Homo-PROTAC | 32 nM | Induces degradation | 0.7 |
| This compound | Inactive cis-cis epimer | No binding detected | No degradation | N/A |
| CMP99 | Control compound (cis-Hyp in one moiety) | Comparable to VH032 | No degradation | ~1 |
| VH032 | Monovalent VHL ligand | Strong binding | No degradation | 1 |
Table 1: Comparative binding and degradation data for this compound and related compounds. This data clearly illustrates the inactivity of this compound in binding to VHL and inducing its degradation, in stark contrast to the active compound CM11.[1]
Experimental Protocols
The validation of this compound as a negative control relies on rigorous experimental methodologies. The following are detailed protocols for key experiments used to characterize its (lack of) activity.
Purpose: To quantitatively measure the binding affinity between a compound and its target protein. In the case of this compound, ITC is used to confirm its inability to bind to the VHL protein.
Methodology:
-
Protein and Compound Preparation:
-
Recombinant VHL protein is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the same ITC buffer to a final concentration of 100 µM. The protein concentration in the sample cell is typically 10 µM.
-
-
ITC Experiment:
-
The experiment is performed using an isothermal titration calorimeter.
-
The sample cell is filled with the VHL protein solution.
-
The syringe is filled with the this compound solution.
-
A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell containing the VHL protein.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The resulting data is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For this compound, no significant heat change is expected upon injection, indicating a lack of binding.[1]
-
Purpose: To assess the ability of a compound to induce the degradation of the target protein in a cellular context. This assay demonstrates that this compound does not cause the degradation of VHL.
Methodology:
-
Cell Culture and Treatment:
-
A suitable human cell line (e.g., HeLa or HEK293) is cultured to 70-80% confluency.
-
Cells are treated with a range of concentrations of the test compounds (e.g., CM11, this compound, CMP99) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for VHL overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
The membrane is washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
The intensity of the VHL band is quantified and normalized to the loading control. The results will show a significant decrease in VHL levels in cells treated with CM11, but not in those treated with this compound or CMP99.[1]
-
Visualizations
The following diagrams illustrate the theoretical mechanism of action of an active Homo-PROTAC and the experimental workflow for validating a negative control like this compound.
Caption: Mechanism of an active Homo-PROTAC versus the inactive control this compound.
Caption: Experimental workflow for validating this compound as a negative control.
References
Initial Characterization of CMP98: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the initial characterization of CMP98, a small molecule synthesized as a control compound in the development of bivalent small-molecule dimerizers of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The primary function of this compound in published studies is to serve as a negative control to validate the mechanism of action of active compounds.
Core Findings
This compound is the inactive cis-cis epimer of a series of compounds designed to recruit the VHL E3 ubiquitin ligase.[1] Due to its stereochemistry, it is unable to bind to VHL.[1] This lack of binding activity makes it a critical tool for demonstrating that the observed biological effects of its active counterparts are dependent on their specific engagement with the VHL protein.
Data Presentation
The key characteristic of this compound is its lack of biological activity in the context of VHL recruitment and degradation. This is summarized in the table below, which contrasts its properties with those of related active and partially active compounds.
| Compound | Stereochemistry | VHL Binding | VHL Degradation Induction |
| This compound | cis-cis epimer | Not Detected | No |
| CM11 | trans epimer | Yes (Kd = 32 nM) | Yes |
| CMP99 | (cis-Hyp in one moiety) | Yes (1:1 ratio) | No |
Table 1: Comparative activity of this compound and related compounds. Data sourced from the study on Homo-PROTACs.[1]
Experimental Protocols
The primary experimental context for the characterization of this compound is its use as a negative control in studies of "Homo-PROTACs," which are bivalent molecules designed to induce the self-degradation of the VHL E3 ubiquitin ligase.[1]
Isothermal Titration Calorimetry (ITC) for VHL Binding:
-
Objective: To determine the binding affinity of compounds to the VHL protein.
-
Methodology: A solution of the VHL protein is titrated with a solution of the compound of interest (e.g., this compound, CM11). The heat changes associated with the binding events are measured.
-
Results for this compound: No binding was detected between this compound and the VHL protein.[1]
Western Blotting for VHL Degradation:
-
Objective: To assess the ability of compounds to induce the degradation of the VHL protein in cells.
-
Methodology: Cells are treated with the compounds for a specified period. Subsequently, cell lysates are prepared, and the levels of VHL protein are quantified by Western blotting.
-
Results for this compound: Treatment with this compound did not lead to a reduction in VHL protein levels, indicating its inability to induce VHL degradation.[1]
Visualizations
Logical Relationship of this compound to VHL Binding
The following diagram illustrates the fundamental difference in the interaction of an active compound (trans epimer) versus the inactive this compound (cis-cis epimer) with the VHL protein.
Caption: Interaction model of active vs. inactive compounds with VHL.
Experimental Workflow for VHL Degradation Assay
This diagram outlines the workflow used to determine the effect of this compound on VHL protein levels.
Caption: Workflow for assessing VHL protein degradation.
References
CMP98: A Technical Guide to a PROTAC Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of rigorous PROTAC development and validation is the use of appropriate negative controls to ensure that the observed biological effects are a direct result of the intended mechanism of action. CMP98 is a crucial, well-characterized negative control compound for the VHL (von Hippel-Lindau) E3 ligase-recruiting homo-PROTAC, CM11. This technical guide provides an in-depth overview of the biological (in)activity and function of this compound, presenting key data, experimental protocols, and mechanistic diagrams to support its use in research and drug development.
This compound is a homo-PROTAC designed with two VHL ligands joined by a polyethylene (B3416737) glycol (PEG) linker. However, due to its specific stereochemistry, it is unable to productively engage the VHL E3 ligase complex.[1][2][3][4] Consequently, it fails to induce the ubiquitination and subsequent degradation of VHL, serving as an ideal experimental counterpart to the active degrader CM11.[2][3]
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C58H82N8O14S2 | [3] |
| Molecular Weight | 1179.45 g/mol | [3] |
| Description | A symmetric cis-cis epimer of a VHL-based homo-PROTAC. It is a polar molecule that is water-soluble but not PAMPA permeable. | [4] |
| Function | Inactive negative control for the VHL homo-PROTAC degrader CM11. | [2][3] |
Biological Inactivity and Mechanism
The defining characteristic of this compound is its inability to induce the degradation of the von Hippel-Lindau (VHL) protein. This inactivity is a direct consequence of its stereochemistry. The VHL E3 ligase specifically recognizes the trans configuration of a hydroxyproline (B1673980) (Hyp) mimic within its ligands.[4] this compound is synthesized as a cis-cis epimer, meaning both VHL-binding moieties possess the incorrect stereoisomer for VHL recognition.[4] This structural feature prevents the formation of a stable and productive ternary complex between two VHL molecules, which is the requisite step for subsequent ubiquitination and degradation.
The active counterpart, CM11, possesses the correct trans-trans stereochemistry, allowing it to avidly dimerize VHL and trigger its degradation. The inability of this compound to bind VHL has been demonstrated biophysically, confirming its role as a mechanistically informative negative control.[4]
Signaling Pathway Diagram
The following diagram illustrates the mechanistic difference between an active VHL-recruiting PROTAC and the inactive this compound.
Caption: Active vs. Inactive PROTAC Mechanism.
Quantitative Data
The critical difference between CM11 and this compound is their ability to bind to VHL. This has been quantified using Isothermal Titration Calorimetry (ITC), which measures the heat changes associated with binding events.
| Compound | Target | Method | Binding Affinity (Kd) | Thermodynamic Parameters | Reference |
| CM11 | VHL | ITC | ≤11 nM | Favorable enthalpy (ΔH) | [4] |
| This compound | VHL | ITC | Not Detected | No binding observed | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and its active counterpart, CM11.
Isothermal Titration Calorimetry (ITC) for VHL Binding
This protocol is used to determine the binding affinity of PROTACs to the VHL-ElonginB-ElonginC (VCB) complex.
Materials:
-
Purified VCB protein complex
-
This compound or CM11 dissolved in appropriate buffer with matched DMSO concentration
-
ITC instrument (e.g., MicroCal ITC200)
-
ITC Buffer: 20 mM Bis-tris propane, 150 mM NaCl, 1 mM TCEP, pH 7.4
Protocol:
-
Prepare the VCB protein solution in the ITC buffer to a final concentration of 15 µM.
-
Prepare the PROTAC (this compound or CM11) solution in the ITC buffer to a final concentration of 150 µM. Ensure the final DMSO concentration is identical between the protein and ligand solutions (e.g., 0.15% v/v).
-
Load the VCB solution into the sample cell of the ITC instrument.
-
Load the PROTAC solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL of the PROTAC solution into the sample cell, with a spacing of 150 seconds between injections.
-
Record the heat changes upon each injection.
-
Analyze the data by integrating the heat pulses and fitting to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For this compound, no significant heat changes indicative of binding are expected.
Cellular VHL Degradation Assay (Western Blot)
This protocol is used to assess the ability of PROTACs to induce the degradation of endogenous VHL in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound and CM11 stock solutions in DMSO
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of CM11 or this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-VHL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of VHL degradation relative to the vehicle control.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for validating the activity of a PROTAC and the use of this compound as a negative control.
Caption: Experimental workflow for PROTAC validation.
Conclusion
This compound serves as an indispensable tool for researchers working on VHL-based targeted protein degradation. Its well-defined lack of biological activity, stemming from its specific cis-cis stereochemistry, provides a robust negative control for dissecting the mechanism of action of active PROTACs like CM11. By incorporating this compound into experimental designs, scientists can confidently attribute observed protein degradation and downstream cellular phenotypes to the specific, proximity-induced ubiquitination mediated by the active PROTAC, thereby ensuring the generation of high-quality, reproducible, and mechanistically sound data.
References
- 1. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. [PDF] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation | Semantic Scholar [semanticscholar.org]
- 4. (PDF) Homo-PROTACs: Bivalent Small-Molecule Dimerizers of [research.amanote.com]
The Inert Nature of CMP98: A Technical Examination of a Homo-PROTAC Negative Control
For Immediate Release
A Deep Dive into the Inactivity of CMP98, a Critical Control for von Hippel-Lindau E3 Ligase Dimerizers
This technical guide provides an in-depth analysis of this compound, a crucial negative control compound in the development of "Homo-PROTACs" (Proteolysis Targeting Chimeras) designed to induce the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. For researchers, scientists, and drug development professionals in the field of targeted protein degradation, understanding the behavior of such control compounds is paramount for the validation of active molecules. This compound, as the inactive cis-cis epimer of the active VHL-binding ligand, serves to demonstrate the stereospecificity and mechanism of action of its active counterparts.
Core Findings on this compound
This compound is fundamentally characterized by its inability to engage with the VHL protein, a necessary first step for the downstream events of ubiquitination and subsequent proteasomal degradation. This inactivity is a direct consequence of its stereochemistry. The following sections provide a detailed overview of the experimental evidence that substantiates the inert nature of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative findings from biophysical and cellular assays, highlighting the stark contrast between this compound and its active counterparts.
| Assay Type | Compound | Target Protein | Result | Interpretation |
| Isothermal Titration Calorimetry (ITC) | This compound | VCB Complex¹ | No Binding Detected | This compound does not physically interact with the VHL E3 ligase complex. |
| Cellular Degradation Assay (Western Blot) | This compound | pVHL30 | No Degradation Observed | This compound does not induce the degradation of the VHL protein in a cellular context. |
¹VCB complex consists of VHL, Elongin C, and Elongin B.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity of this compound to the VCB complex.
Materials:
-
This compound synthesized as previously described.
-
Purified recombinant human VCB complex (VHL, Elongin C, Elongin B).
-
ITC buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl.
-
MicroCal ITC200 (Malvern Panalytical).
Procedure:
-
Prepare a 50 µM solution of the VCB complex in ITC buffer.
-
Prepare a 500 µM solution of this compound in the same ITC buffer. For accurate buffer matching, the final dialysis buffer of the protein should be used to dissolve the compound.
-
Degas both the protein and compound solutions for 10 minutes at room temperature.
-
Load 200 µL of the VCB complex solution into the sample cell of the ITC instrument.
-
Load 40 µL of the this compound solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform a single 0.4 µL injection followed by 19 injections of 2 µL of this compound into the VCB solution, with a 150-second spacing between injections.
-
The stirring speed should be set to 750 rpm.
-
Analyze the data using the Origin software provided with the instrument. A "no binding" result is concluded if the heat changes upon injection are minimal and do not fit a binding isotherm.
Cellular VHL Degradation Assay (Western Blot)
Objective: To assess the ability of this compound to induce the degradation of endogenous VHL protein in cells.
Materials:
-
HeLa cells (or other suitable cell line expressing VHL).
-
This compound.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
DMSO (vehicle control).
-
RIPA lysis buffer supplemented with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk in TBST).
-
Primary antibodies: anti-VHL and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VHL antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody to ensure equal loading.
Visualizing the Molecular Logic
To further elucidate the novelty of the Homo-PROTAC approach and the critical role of the inactive control, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed mechanism of VHL self-degradation by an active Homo-PROTAC and the inertness of this compound.
Caption: Workflow for characterizing the inactivity of this compound.
Methodological & Application
Application Notes and Protocols for CMP98 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP98 is a PROteolysis-TArgeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the selective degradation of a target protein.[1] PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound links a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
This document provides detailed application notes and protocols for the use of this compound, a PROTAC that selectively targets the p38α mitogen-activated protein kinase (MAPK) for degradation, in cell culture experiments. The p38 MAPK family of kinases are involved in cellular responses to stress and cytokines and have been implicated in various diseases.[1]
Mechanism of Action of this compound
This compound operates by inducing the formation of a ternary complex between the target protein (p38α), this compound itself, and an E3 ubiquitin ligase (e.g., von Hippel-Lindau, VHL). This proximity enables the E3 ligase to transfer ubiquitin molecules to the p38α protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the p38α protein. This event is post-translational and does not affect the mRNA levels of the target protein.[1]
Caption: Mechanism of this compound-mediated degradation of p38α.
Application Notes
Cell Line Selection
This compound can be used in a variety of human cell lines. The choice of cell line should be guided by the expression levels of p38α and the specific research question. MDA-MB-231 and HeLa cells are examples of cell lines that have been used to study PROTAC-mediated degradation of p38 isoforms.[1]
Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Cell Culture Medium: Use the appropriate culture medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. For example, RPMI-1640 for MDA-MB-231 cells and DMEM for HeLa cells, both with 10% FBS and 1% penicillin-streptomycin.[1]
Experimental Controls
-
Vehicle Control: Treat cells with the same concentration of DMSO used to deliver this compound.
-
Proteasome Inhibitor Control: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM epoxomicin) before adding this compound.[1]
-
Neddylation Inhibitor Control: To confirm the involvement of the ubiquitin-ligation cascade, pre-treat cells with a NEDD8-activating enzyme inhibitor (e.g., 1 µM MLN4924).[1]
-
Negative Control PROTAC: If available, use a structurally similar but inactive PROTAC as a negative control.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for p38α Degradation
This protocol is designed to determine the optimal concentration (DC50) and time required for this compound to induce maximal degradation (Dmax) of p38α.
References
Application Notes and Protocols for CMP98 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the use of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A related class of molecules, known as "Homo-PROTACs," are bivalent small molecules designed to induce the self-degradation of E3 ubiquitin ligases.[1] These molecules function by dimerizing two E3 ligase molecules, leading to their ubiquitination and subsequent degradation by the proteasome.
This document provides detailed application notes and protocols for the use of CMP98, an essential negative control compound in in vitro assays designed to validate the activity and mechanism of action of von Hippel-Lindau (VHL) E3 ubiquitin ligase-targeting Homo-PROTACs.
The Role of this compound as a Negative Control
This compound is the inactive cis-cis epimer of a series of VHL-targeting Homo-PROTACs. Its unique stereochemistry renders it unable to bind to the VHL E3 ligase.[1] Consequently, this compound does not induce the dimerization and subsequent degradation of VHL.[1] Its use in parallel with active compounds, such as the trans epimer, is critical for demonstrating that the observed degradation of VHL is a direct result of the specific, bivalent recruitment of the E3 ligase by the active molecule and not due to off-target effects or non-specific interactions.[1]
Mechanism of Action of VHL-Targeting Homo-PROTACs
VHL-targeting Homo-PROTACs are composed of two VHL-binding moieties connected by a chemical linker. The active compounds bivalently bind to two separate VHL molecules, bringing them into close proximity. This induced proximity facilitates the ubiquitination of one VHL molecule by the other, marking it for degradation by the 26S proteasome. This process of self-degradation offers a novel approach for the selective knockdown of VHL.[1]
Quantitative Data Summary
The following table summarizes the binding affinity of this compound and a related active compound to the VHL E3 ligase, as determined by biophysical assays.
| Compound | Epimer Configuration | VHL Binding (Kd) | Activity |
| Active Compound | trans | 32 nM[1] | Induces VHL Degradation[1] |
| This compound | cis-cis | No Binding Detected [1] | Inactive [1] |
| CMP99 | cis-trans | Comparable to active binder[1] | Inactive[1] |
Experimental Protocol: In Vitro VHL Pull-Down Assay
This protocol describes an in vitro pull-down assay to assess the ability of a test compound to induce the formation of a ternary complex between the VHL E3 ligase and a target protein. In the context of Homo-PROTACs, this assay can be adapted to demonstrate the compound-dependent dimerization of VHL. This compound is used as a negative control to ensure the specificity of the interaction.
Materials
-
Recombinant purified VHL-VBC complex (VHL, Elongin B, Elongin C)
-
Test compounds (e.g., active Homo-PROTAC)
-
This compound (negative control)
-
Affinity-tagged VHL (e.g., His-tagged VHL)
-
Affinity beads (e.g., Ni-NTA agarose (B213101) beads)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT)
-
Wash Buffer (Assay Buffer with 20 mM Imidazole)
-
Elution Buffer (Assay Buffer with 250 mM Imidazole)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-VHL antibody
Experimental Workflow
Procedure
-
Immobilization of His-tagged VHL:
-
In a microcentrifuge tube, incubate 2 µg of His-tagged VHL with 20 µL of a 50% slurry of Ni-NTA agarose beads in 500 µL of Assay Buffer.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge the beads at 500 x g for 1 minute and discard the supernatant.
-
Wash the beads three times with 1 mL of Assay Buffer.
-
-
Compound Incubation and Complex Formation:
-
Prepare separate tubes for the active compound, this compound, and a DMSO vehicle control.
-
To the beads with immobilized His-VHL, add 2 µg of untagged VHL.
-
Add the test compound or this compound to a final concentration of 1 µM (or desired concentration). For the vehicle control, add an equivalent volume of DMSO.
-
Adjust the final volume to 500 µL with Assay Buffer.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Centrifuge the beads at 500 x g for 1 minute and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins by adding 30 µL of Elution Buffer and incubating for 10 minutes at room temperature.
-
Centrifuge the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE followed by Western blotting.
-
Probe the membrane with an anti-VHL antibody.
-
A positive result for the active compound is indicated by the presence of a band corresponding to the untagged VHL, demonstrating its pull-down with the His-tagged VHL in a compound-dependent manner.
-
The this compound and vehicle control lanes should show no or significantly reduced levels of the untagged VHL band.
-
Conclusion
The appropriate use of negative controls is paramount in targeted protein degradation research to ensure the specificity and validity of experimental findings. This compound serves as an indispensable tool for researchers working with VHL-targeting Homo-PROTACs, providing a clear and reliable means to differentiate specific, compound-mediated effects from non-specific interactions. The protocols and data presented herein provide a framework for the effective integration of this compound into in vitro assay workflows.
References
Application Notes and Protocols for Cyclophilin Inhibitors in Viral Replication Studies
Disclaimer: Initial searches for "CMPD98" did not yield specific information on a compound with this designation in the context of virology. It is possible that this is an internal or unpublished compound name. Therefore, to fulfill the request for detailed application notes and protocols, this document will focus on a well-characterized class of antiviral compounds with a similar profile of interest: Cyclophilin Inhibitors , using Cyclosporine A (CsA) as a primary example. CsA is a well-documented inhibitor of viral replication for a broad range of viruses and serves as an excellent model for the requested content.
Introduction to Cyclophilin Inhibitors as Antiviral Agents
Cyclophilins (Cyps) are a family of host cell proteins known as peptidyl-prolyl isomerases that play a crucial role in protein folding.[1] A number of viruses from diverse families have been shown to co-opt host cyclophilins for various stages of their life cycle, including entry, replication, and assembly. Consequently, inhibitors of cyclophilins have emerged as a promising class of broad-spectrum antiviral agents.[1] Cyclosporine A (CsA), a well-known immunosuppressant, is the most extensively studied cyclophilin inhibitor with potent antiviral activity against a range of viruses, including coronaviruses (e.g., SARS-CoV, MERS-CoV, SARS-CoV-2), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).[1] Non-immunosuppressive analogs of CsA, such as Alisporivir and NIM811, have also been developed and demonstrate similar antiviral efficacy.[1]
Mechanism of Action
The primary antiviral mechanism of CsA involves the inhibition of host cyclophilins, thereby disrupting essential virus-host interactions. By binding to cyclophilins, CsA prevents these host proteins from assisting in the proper folding and function of viral proteins, which is critical for the formation of viral replication complexes.[1] This disruption of viral replication machinery ultimately leads to a reduction in viral progeny. Mechanistic studies have revealed that CsA can interfere with critical Cyp-viral protein interactions and modulate innate immune signaling pathways.[1]
Data Presentation: Antiviral Activity of Cyclophilin Inhibitors
The following table summarizes the in vitro antiviral activity of Cyclosporine A and its analogs against various coronaviruses.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Cyclosporine A | HCoV-229E | Huh-7 | Low µM range | [1] |
| Cyclosporine A | SARS-CoV | Vero E6 | Low µM range | [1] |
| Cyclosporine A | MERS-CoV | Vero E6 | Low µM range | [1] |
| Cyclosporine A | SARS-CoV-2 | Various | Low µM range | [1] |
| Alisporivir | Coronaviruses | Various | Low µM range | [1] |
| NIM811 | Coronaviruses | Various | Low µM range | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the antiviral activity of cyclophilin inhibitors like CsA.
Antiviral Activity Assessment by Yield Reduction Assay
This protocol determines the concentration of the inhibitor required to reduce the production of infectious virus particles.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
Cyclosporine A (CsA) stock solution (in DMSO)
-
96-well plates
-
Infection medium (e.g., DMEM with 2% FBS)
-
TCID50 (50% Tissue Culture Infectious Dose) assay components
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of CsA in infection medium. Include a DMSO control (at the same concentration as the highest CsA concentration).
-
Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a Multiplicity of Infection (MOI) of 0.01 in a small volume of infection medium for 1 hour at 37°C.
-
Treatment: After the 1-hour incubation, remove the virus inoculum and add 100 µL of the prepared CsA dilutions or DMSO control to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Virus Titration: At the end of the incubation period, collect the cell culture supernatants. Determine the virus titer in each supernatant using a TCID50 assay.
-
Data Analysis: Calculate the percent inhibition of virus production for each CsA concentration relative to the DMSO control. Determine the 50% effective concentration (EC50) by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compound on the host cells.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
Cyclosporine A (CsA) stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates as described above.
-
Treatment: Remove the growth medium and add serial dilutions of CsA in fresh growth medium. Include a DMSO control and a no-treatment control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each CsA concentration relative to the no-treatment control. Determine the 50% cytotoxic concentration (CC50).
Immunofluorescence Assay for Viral Protein Expression
This protocol visualizes the effect of the inhibitor on the expression of a specific viral protein.
Materials:
-
Vero E6 cells
-
Glass coverslips in 24-well plates
-
Virus stock
-
Cyclosporine A (CsA)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a viral protein (e.g., anti-Spike protein)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Infection: Seed Vero E6 cells on coverslips. Infect and treat with CsA or DMSO as described in the antiviral assay protocol.
-
Fixation: At a specific time point post-infection (e.g., 24 hours), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Staining: Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash three times with PBS. Incubate with the secondary antibody and DAPI for 1 hour in the dark.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips on microscope slides using mounting medium. Visualize using a fluorescence microscope.
Experimental Workflow Visualization
References
Application Notes and Protocols for the In Vivo Use of the Control Compound CMP98
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, the use of appropriate controls is fundamental to the validation of experimental results. CMP98 is a chemical probe that serves as an inactive control compound, particularly in studies involving Proteolysis-Targeting Chimeras (PROTACs) and molecular glues targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Specifically, this compound is the inactive cis-cis epimer of a VHL-binding ligand and is utilized to demonstrate the specificity of active compounds.[1] Due to its stereochemistry, this compound is unable to bind to VHL, and consequently, it does not induce the degradation of target proteins.[1] Its use in vivo is to establish a baseline and to ensure that the observed effects of the active compound are due to its specific mechanism of action and not to off-target effects or the delivery vehicle.
These application notes provide a general guideline for the in vivo administration of this compound as a negative control. The specific details of administration (e.g., dose, vehicle, route) should be matched to the active compound being studied to ensure a valid comparison.
Data Presentation
As this compound is an inactive control, quantitative data on its biological activity (e.g., efficacy, pharmacodynamics) is not applicable. The expected outcome of this compound administration is the absence of the specific biological effect that is being measured for the active test compound. Data tables in a study would typically show baseline or vehicle-level activity for the this compound-treated group.
A representative data table structure for a hypothetical in vivo study is presented below:
| Group | Treatment Compound | Dose (mg/kg) | Route of Administration | Vehicle | Endpoint 1 (e.g., Tumor Volume in mm³) | Endpoint 2 (e.g., Target Protein Level %) |
| 1 (Vehicle) | Vehicle | N/A | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 500 ± 50 | 100 ± 10 |
| 2 (Active Cmpd) | Active Compound X | 50 | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 150 ± 30 | 20 ± 5 |
| 3 (Control Cmpd) | This compound | 50 | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 490 ± 55 | 95 ± 12 |
Experimental Protocols
The following is a generic protocol for the in vivo administration of a control compound like this compound. This protocol should be adapted based on the specific experimental design, the active compound's properties, and institutional guidelines for animal welfare.
Protocol: In Vivo Administration of this compound in a Mouse Xenograft Model
1. Objective: To assess the in vivo effect of an active compound targeting VHL, using this compound as a negative control to establish the specificity of the observed effects.
2. Materials:
-
This compound (synthesized and quality-controlled)
-
Active VHL-targeting compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline)
-
Immunocompromised mice (e.g., NOD-SCID gamma) bearing human tumor xenografts
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
-
Calipers for tumor measurement
3. Procedure:
3.1. Animal Acclimatization and Tumor Implantation:
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
Implant tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.
3.2. Preparation of Dosing Solutions:
-
On each day of dosing, prepare fresh formulations of the active compound and this compound in the chosen vehicle.
-
First, dissolve the compounds in DMSO.
-
Sequentially add PEG300, Tween 80, and saline, vortexing between each addition to ensure a homogenous solution.
-
Prepare a vehicle-only solution for the control group.
3.3. Administration:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Administer the vehicle, active compound, or this compound to the respective groups via the chosen route of administration (e.g., intraperitoneal injection, oral gavage, intravenous injection). The route and dosing frequency should be identical for all groups.
-
A typical dosing schedule might be once daily for a period of 21 days.
3.4. Monitoring and Data Collection:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.
-
Measure tumor volumes with calipers two to three times per week.
-
At the end of the study, euthanize the animals according to institutional guidelines.
-
Collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to measure the levels of the target protein.
Mandatory Visualization
Signaling Pathway
As this compound is an inactive compound, it does not modulate any signaling pathways. The diagram below illustrates the intended lack of interaction of this compound with its target, in contrast to an active VHL ligand.
Caption: this compound's role as an inactive control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow incorporating a control compound like this compound.
Caption: In vivo experimental workflow with controls.
References
Application Notes and Protocols for CMP98 in Host-Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of host-pathogen interactions is fundamental to understanding infectious diseases and developing effective therapeutic interventions. A key pathway in the innate immune response to intracellular pathogens is the Stimulator of Interferon Genes (STING) pathway. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for controlling viral and bacterial infections.
While the user's query specified "CMP98," our comprehensive search did not identify a specific STING agonist with this designation. However, we found a highly relevant and potent STING agonist platform known as CMP (Cyclic Dinucleotide-Manganese Particle) . CMP is a nanoparticle formulation that co-delivers a cyclic dinucleotide (CDN) STING agonist and manganese ions (Mn²⁺), which work synergistically to amplify STING activation.[1][2] This document will provide detailed application notes and protocols for the use of this potent STING agonist platform, referred to herein as CMP, for studying host-pathogen interactions.
Mechanism of Action
CMP leverages the synergistic immunostimulatory properties of CDNs and Mn²⁺. CDNs are natural ligands for STING, and their delivery to the cytosol of host cells initiates the STING signaling cascade. Mn²⁺ has been shown to enhance the sensitivity of the cGAS-STING pathway, further boosting the production of type I IFNs.[3] The nanoparticle formulation of CMP facilitates the efficient co-delivery of both components into the cytoplasm of target cells, leading to a more robust and sustained activation of the STING pathway compared to the administration of free CDNs.[1][2]
Signaling Pathway
The activation of the STING pathway by CMP initiates a signaling cascade that results in a potent antiviral and antibacterial state.
Caption: The cGAS-STING signaling pathway activated by CMP.
Quantitative Data Summary
The following tables summarize the efficacy of STING agonists in various in vitro and in vivo models of infection. While specific data for the CMP nanoparticle in these exact models may be limited in publicly available literature, the data for other potent STING agonists like diABZI and cGAMP are presented as a reference for expected outcomes. The enhanced delivery and synergistic action of CMP are expected to yield similar or improved results.
Table 1: In Vitro Antiviral Efficacy of STING Agonists
| Virus | Cell Line | STING Agonist | Concentration | Viral Titer Reduction | Cytokine Induction (IFN-β) | Reference |
| Influenza A Virus (IAV) | Human Lung Fibroblasts (MRC-5) | diABZI-4 | 20-60 nM | >100-fold | Significant increase | [4][5] |
| SARS-CoV-2 | Human Lung Epithelial (Calu-3) | diABZI | 1 µM | ~1000-fold | Robust induction | [6] |
| Herpes Simplex Virus 2 (HSV-2) | Human Keratinocytes | 2'3'-cGAMP | 1 µg/mL | Significant reduction | Strong induction | [7][8] |
| Human Rhinovirus 16 (HRV16) | HeLa | diABZI | 130 nM (EC50) | Potent inhibition | Not specified | [9] |
Table 2: In Vivo Antiviral Efficacy of STING Agonists
| Virus | Animal Model | STING Agonist | Dosage & Route | Outcome | Reference |
| Influenza A Virus (IAV) | C57BL/6J Mice | diABZI-4 | Intranasal | Early but not sustained inhibition of viral replication | [4][5] |
| Influenza A Virus (IAV) | Aged BALB/c Mice | 2'3'-cGAMP (with saponin (B1150181) adjuvant) | Intramuscular | 80-100% survival after lethal challenge | [10][11] |
| Herpes Simplex Virus 2 (HSV-2) | Mice | 2'3'-cGAMP | Systemic | Reduced viral replication and improved clinical outcome | [7][8] |
| SARS-CoV-2 | Mice | diABZI | Intranasal | Restricted viral replication | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to study host-pathogen interactions using CMP.
This protocol describes a method to assess the antiviral efficacy of CMP in a cell culture model.
Caption: Experimental workflow for in vitro antiviral assay.
Materials:
-
Target cells (e.g., A549, Calu-3, primary human airway epithelial cells)
-
Virus stock of interest (e.g., Influenza A virus, SARS-CoV-2)
-
CMP (CDN-Mn²⁺ Particle)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for viral quantification (e.g., crystal violet for plaque assay, TCID₅₀ assay components)
-
Reagents for RNA extraction and RT-qPCR
-
ELISA kits for relevant cytokines (e.g., IFN-β, IL-6, TNF-α)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of infection.
-
CMP Preparation: Prepare serial dilutions of CMP in cell culture medium to determine the dose-response relationship.
-
Pre-treatment: Remove the culture medium from the cells and add the medium containing different concentrations of CMP. Include a vehicle control (nanoparticles without CDN and Mn²⁺). Incubate for a predetermined time (e.g., 3 hours) at 37°C.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.01.
-
Incubation: Incubate the infected cells for a period suitable for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Load:
-
Plaque Assay/TCID₅₀: Harvest the cell culture supernatant and determine the viral titer using a standard plaque assay or TCID₅₀ assay.
-
RT-qPCR: Harvest the cells, extract total RNA, and perform RT-qPCR to quantify viral RNA levels.
-
-
Analysis of Host Response:
-
Cell Viability: Measure cell viability to assess the cytopathic effect of the virus and any potential cytotoxicity of CMP.
This protocol outlines a general procedure for evaluating the in vivo efficacy of CMP in a mouse model of influenza A virus infection.
Materials:
-
C57BL/6J or BALB/c mice
-
Influenza A virus (mouse-adapted strain)
-
CMP (CDN-Mn²⁺ Particle)
-
Anesthesia (e.g., isoflurane)
-
Intranasal administration supplies
-
Equipment for monitoring body weight and clinical signs
-
Materials for lung tissue harvesting and homogenization
-
Reagents for viral load determination (plaque assay or RT-qPCR) and cytokine analysis (ELISA)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
CMP Administration: Anesthetize the mice and administer CMP intranasally at a specified dose (e.g., in 50 µL of PBS). A control group should receive the vehicle.
-
Viral Challenge: At a specified time post-CMP administration (e.g., 24 hours), anesthetize the mice and challenge them with a sublethal or lethal dose of influenza A virus via intranasal inoculation.
-
Monitoring: Monitor the mice daily for changes in body weight, clinical signs of illness, and survival for up to 14 days post-infection.
-
Endpoint Analysis:
-
At selected time points post-infection (e.g., days 1, 3, and 5), euthanize a subset of mice from each group.
-
Viral Load in Lungs: Harvest the lungs, homogenize the tissue, and determine the viral titer by plaque assay or RT-qPCR.
-
Cytokine Levels: Measure cytokine concentrations in the bronchoalveolar lavage (BAL) fluid or lung homogenates using ELISA.
-
Histopathology: Fix lung tissue in formalin for histopathological analysis to assess inflammation and tissue damage.
-
Immune Cell Infiltration: Prepare single-cell suspensions from the lungs for flow cytometry analysis of infiltrating immune cells (e.g., T cells, NK cells, macrophages).
-
This protocol is for confirming the activation of the STING signaling pathway by detecting the phosphorylation of key signaling proteins.[14][15]
Materials:
-
Cells treated with CMP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with CMP for various time points (e.g., 0, 1, 3, 6 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
The CMP platform represents a significant advancement in the development of potent STING agonists for therapeutic applications. Its ability to amplify the innate immune response makes it a valuable tool for studying host-pathogen interactions and for the development of novel antiviral and antibacterial therapies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this technology in their studies.
References
- 1. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 2. Amplifying STING Activation by Cyclic Dinucleotide-Manganese Particles for Local and Systemic Cancer Metalloimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mn-based cGAS-STING activation for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING agonists enable antiviral cross-talk between human cells and confer protection against genital herpes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonists enable antiviral cross-talk between human cells and confer protection against genital herpes in mice | PLOS Pathogens [journals.plos.org]
- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combination of STING Pathway Agonist With Saponin Is an Effective Adjuvant in Immunosenescent Mice [frontiersin.org]
- 11. Combination of STING Pathway Agonist With Saponin Is an Effective Adjuvant in Immunosenescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for CMP98 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the experimental design and application of CMP98, a novel therapeutic agent. Detailed protocols for in vitro cell-based assays, quantitative data analysis, and visualization of relevant biological pathways are outlined to facilitate research and development. The methodologies described herein are intended to serve as a foundational framework for investigating the mechanism of action and therapeutic potential of this compound.
Introduction
This compound is an investigational compound with potential applications in oncology and metabolic diseases. Preliminary studies suggest that this compound modulates key cellular signaling pathways involved in cell growth, proliferation, and metabolism. These application notes provide researchers with the necessary protocols to effectively design experiments, analyze data, and interpret the biological effects of this compound treatment.
Mechanism of Action: Targeting the mTOR Signaling Pathway
This compound is hypothesized to be an inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, integrating signals from growth factors, nutrients, and energy status.[1][2] It exists in two distinct complexes, mTORC1 and mTORC2.[2][3] Dysregulation of the mTOR pathway is a common feature in many cancers and metabolic disorders.[1][4]
mTORC1, when activated, promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[3] Growth factors activate mTORC1 through the PI3K/Akt signaling cascade, which leads to the inhibition of the TSC1/TSC2 complex, a negative regulator of mTORC1.[1][5] Amino acids also signal to activate mTORC1 through a separate mechanism involving Rag GTPases.[2] this compound is believed to exert its therapeutic effects by inhibiting mTORC1, thereby reducing cell growth and proliferation in targeted pathologies.
Signaling Pathway Diagram
Caption: The mTOR signaling pathway is activated by growth factors and amino acids, leading to cell growth and proliferation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., MCF-7, A549).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of mTORC1 Signaling
Objective: To quantify the effect of this compound on the phosphorylation of key downstream targets of mTORC1.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
Experimental Workflow Diagram
Caption: A general workflow for evaluating the in vitro effects of this compound treatment on cancer cells.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 48 | 5.2 ± 0.7 |
| A549 | 48 | 12.8 ± 1.5 |
| MCF-7 | 72 | 2.1 ± 0.4 |
| A549 | 72 | 7.5 ± 0.9 |
IC50 values represent the mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on mTORC1 Signaling Pathway Markers
| Treatment (1 µM this compound, 6 hours) | p-S6K1 / S6K1 (Fold Change) | p-4E-BP1 / 4E-BP1 (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound | 0.23 ± 0.05 | 0.41 ± 0.08 |
Values are normalized to the vehicle control and represent the mean ± standard deviation from three independent western blot experiments.
Troubleshooting and Optimization
-
Low Drug Potency: If the observed IC50 is high, consider extending the treatment duration or using a more sensitive cell line. Ensure the compound is fully dissolved in the stock solution.
-
Inconsistent Western Blot Results: Optimize antibody concentrations and incubation times. Ensure equal protein loading by carefully performing a protein quantification assay and using a reliable loading control (e.g., GAPDH, β-actin).
-
High Variability in Viability Assays: Ensure even cell seeding and proper mixing of the MTS reagent. Check for edge effects on the 96-well plate and avoid using the outer wells if necessary.
Conclusion
These application notes provide a standardized framework for the initial investigation of this compound. The detailed protocols for cell viability and western blot analysis will enable researchers to consistently evaluate the compound's efficacy and mechanism of action. The provided diagrams and data tables serve as templates for organizing and presenting experimental findings. Further studies, such as metabolomics and in vivo efficacy models, are recommended to build upon this foundational data.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutrient regulation of the mTOR complex 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Major Cellular Signaling Pathway Contributes To Cancers | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Antiviral Activity of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of novel antiviral agents are paramount in the ongoing battle against viral diseases. A critical step in this process is the accurate and reproducible assessment of a compound's antiviral efficacy and its potential toxicity to host cells. This document provides a comprehensive set of protocols and application notes for evaluating the antiviral activity of a test compound, referred to herein as CMPD8. These methodologies are designed to be adaptable for screening against a variety of viruses and are based on established techniques in virology and cell biology.
The following sections detail standard assays for determining cytotoxicity, viral inhibition, and the effect on viral replication. Additionally, a common signaling pathway often modulated during viral infection, the NF-κB pathway, is illustrated to provide a framework for mechanistic studies.
Data Presentation: Quantitative Assessment of Antiviral Activity
The primary goal of antiviral testing is to determine the therapeutic index of a compound, which is the ratio of its toxicity to its efficacy. This is achieved by measuring the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50).
Table 1: Cytotoxicity and Antiviral Efficacy of CMPD8
| Parameter | Description | Value |
| CC50 (μM) | Concentration of CMPD8 that reduces host cell viability by 50%. | [Insert experimental value] |
| EC50 (μM) | Concentration of CMPD8 that inhibits viral activity by 50%. | [Insert experimental value] |
| Selectivity Index (SI) | The ratio of CC50 to EC50 (CC50/EC50). A higher SI indicates greater selectivity of the compound for the virus. | [Calculate from experimental values] |
Table 2: Effect of CMPD8 on Viral Load
| Treatment Group | CMPD8 Concentration (μM) | Viral Load (copies/mL) | Fold Reduction vs. Vehicle Control |
| Vehicle Control | 0 | [Insert experimental value] | 1 |
| CMPD8 | [Concentration 1] | [Insert experimental value] | [Calculate] |
| CMPD8 | [Concentration 2] | [Insert experimental value] | [Calculate] |
| CMPD8 | [Concentration 3] | [Insert experimental value] | [Calculate] |
| Positive Control | [Concentration] | [Insert experimental value] | [Calculate] |
Experimental Protocols
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of CMPD8 that is toxic to the host cells used for the antiviral assays. The MTT or MTS assay is a common colorimetric method for assessing cell viability.[1][2]
Materials:
-
Host cell line appropriate for the virus of interest
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
CMPD8 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of CMPD8 in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the CMPD8 dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing the same concentration of the compound's solvent (vehicle control).
-
Incubate the plates for 48-72 hours (or a duration equivalent to the antiviral assay).
-
Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for 1-2 hours to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value using non-linear regression analysis.
Plaque Reduction Assay (EC50 Determination)
This assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, specifically the formation of plaques.[3][4]
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Cell culture medium
-
CMPD8 stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Grow host cells to a confluent monolayer in 6-well or 12-well plates.
-
Prepare serial dilutions of CMPD8 in infection medium (low serum medium).
-
Pre-treat the cell monolayers with the CMPD8 dilutions for 1-2 hours at 37°C. Include a vehicle control.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the respective concentrations of CMPD8.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration relative to the vehicle control and plot the results to determine the EC50 value.
Viral Load Quantification by Real-Time PCR (RT-qPCR)
This assay quantifies the amount of viral nucleic acid (RNA or DNA) in cell culture supernatants or cell lysates, providing a direct measure of viral replication.[5][6][7]
Materials:
-
Infected cell culture supernatants or cell lysates
-
Viral RNA/DNA extraction kit
-
Primers and probe specific for a conserved region of the viral genome
-
One-step or two-step RT-qPCR master mix
-
Real-time PCR instrument
-
Viral nucleic acid standards of known concentration
Procedure:
-
Treat host cells with different concentrations of CMPD8 and infect with the virus as described in the plaque reduction assay (steps 1-7, but without the overlay).
-
At various time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant or lyse the cells.
-
Extract viral RNA or DNA using a suitable extraction kit according to the manufacturer's instructions.
-
Prepare the RT-qPCR reaction mix containing the master mix, primers, probe, and the extracted nucleic acid.
-
Perform the RT-qPCR using a standard thermal cycling protocol.
-
Generate a standard curve using the known concentrations of viral nucleic acid standards.
-
Quantify the viral load in the samples by interpolating their Ct values on the standard curve.[5]
-
Calculate the fold reduction in viral load for each CMPD8 concentration compared to the vehicle control.
Visualization of Workflows and Pathways
Experimental Workflow for Antiviral Compound Screening
Caption: A generalized workflow for the screening and evaluation of novel antiviral compounds.
NF-κB Signaling Pathway in Viral Infection
Many viruses manipulate the NF-κB signaling pathway to promote their replication and evade the host immune response.[8][9][10] Understanding how a compound affects this pathway can provide insights into its mechanism of action.
Caption: Overview of the canonical NF-κB signaling pathway often targeted by viruses.
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. benchchem.com [benchchem.com]
- 5. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 6. Implementation of an In-House Quantitative Real-Time PCR for Determination of HIV Viral Load in Kinshasa [scirp.org]
- 7. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]
- 10. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Working with CMP98: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP98 is a crucial negative control compound for researchers working with CM11, a potent homo-PROTAC (Proteolysis Targeting Chimera) that induces the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Understanding the principles behind this compound's inactivity is fundamental to validating the specific, targeted effects of CM11. This document provides detailed application notes and experimental protocols for the effective use of this compound in your research.
This compound is the symmetric cis-cis epimer of the VHL ligand used in CM11.[1][2] Due to its stereochemistry, this compound is unable to form a productive and cooperative ternary complex between two VHL molecules, a prerequisite for the subsequent ubiquitination and proteasomal degradation induced by CM11.[1] Therefore, any biological effect observed with CM11 but not with this compound can be confidently attributed to the specific VHL-dimerization and degradation mechanism of CM11.
Application Notes
This compound is an indispensable tool for demonstrating the specificity of CM11-induced effects. Its primary application is as a negative control in a variety of assays to confirm that the observed cellular and biochemical outcomes are a direct result of the intended VHL degradation and not due to off-target effects of the chemical scaffold.
Key applications of this compound include:
-
Validating On-Target VHL Degradation: Comparing the effects of CM11 and this compound on VHL protein levels via Western blot is the most direct method to demonstrate the specific degradation activity of CM11.
-
Confirming Mechanism of Action in Cellular Assays: In functional assays, such as those measuring cell viability, proliferation, or changes in downstream signaling pathways, this compound should be used alongside CM11 to ensure that any observed phenotypes are a consequence of VHL degradation.
-
Biophysical Characterization: In biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), this compound is used to show that the specific stereochemistry of CM11 is required for the cooperative binding to VHL, which is essential for its degradation activity.
Quantitative Data Summary
The following tables summarize the key quantitative data that highlights the differential activity of CM11 and its inactive control, this compound.
Table 1: Cellular Activity of CM11 vs. This compound
| Compound | Target | Cell Line | DC₅₀ (Concentration for 50% degradation) | Maximum Degradation (Dₘₐₓ) | Reference |
| CM11 | pVHL30 | HeLa | <100 nM | >95% | [1] |
| This compound | pVHL30 | HeLa | No degradation observed | Not applicable | [1] |
Table 2: Biophysical Binding Data of VHL Ligands
| Ligand | Binding Partner | Technique | Dissociation Constant (K_d) | Stoichiometry (n) | Reference |
| VH032 (monomer) | VCB Complex | ITC | 185 nM | 1.0 | [1] |
| CM11 | VCB Complex | ITC | 11 nM | 0.6 | [1] |
| This compound | VCB Complex | ITC | No binding detected | Not applicable | [1] |
VCB Complex: VHL, Elongin B, and Elongin C
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound as a negative control.
Protocol 1: Western Blot for VHL Degradation
This protocol is designed to assess the ability of CM11 to induce VHL degradation in cells, using this compound as a negative control.
Materials:
-
HeLa cells (or other suitable cell line)
-
CM11 and this compound (stock solutions in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of CM11 (e.g., 10 nM, 100 nM, 1 µM) and a high concentration of this compound (e.g., 1 µM). Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-VHL antibody overnight at 4°C. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control like GAPDH.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
Expected Results: A dose- and time-dependent decrease in VHL protein levels should be observed in cells treated with CM11. In contrast, no significant change in VHL levels should be detected in cells treated with this compound compared to the DMSO control.
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol outlines the procedure to measure the binding affinity of CM11 and this compound to the VHL-ElonginB-ElonginC (VCB) complex.
Materials:
-
Purified recombinant VCB complex
-
CM11 and this compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation: Prepare a solution of the VCB complex (e.g., 10-20 µM) in ITC buffer. Prepare solutions of CM11 and this compound (e.g., 100-200 µM) in the same ITC buffer. Degas all solutions before use.
-
Instrument Setup: Set up the ITC instrument according to the manufacturer's instructions. Set the cell temperature to 25°C.
-
Titration (CM11): Load the VCB complex into the sample cell and CM11 into the injection syringe. Perform a series of injections (e.g., 20 injections of 2 µL each) of CM11 into the VCB solution.
-
Titration (this compound): As a negative control, repeat the titration with this compound in the syringe.
-
Data Analysis: Integrate the heat changes for each injection to generate a binding isotherm. Fit the data for CM11 to a suitable binding model (e.g., one-site or two-site binding) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).
Expected Results: The titration of CM11 into the VCB complex will show a clear binding isotherm, indicating a specific interaction. The stoichiometry (n) should be approximately 0.5-0.6, consistent with a 1:2 binding model (one CM11 molecule binding to two VHL molecules).[1] In contrast, the titration of this compound into the VCB complex is expected to show no significant heat changes, indicating a lack of binding.[1]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect VHL Dimerization
This protocol is designed to qualitatively assess the ability of CM11 to induce the dimerization of VHL, with this compound serving as a negative control.
Materials:
-
Cells expressing tagged VHL (e.g., FLAG-VHL and HA-VHL)
-
CM11 and this compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-FLAG antibody conjugated to beads (or protein A/G beads and anti-FLAG antibody)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-HA, anti-FLAG
Procedure:
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding FLAG-VHL and HA-VHL. After 24-48 hours, treat the cells with CM11 (e.g., 1 µM), this compound (e.g., 1 µM), or DMSO for a specified time (e.g., 4 hours).
-
Cell Lysis: Lyse the cells with non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down FLAG-VHL and any interacting proteins.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting. Probe one membrane with an anti-HA antibody to detect co-precipitated HA-VHL and another with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-VHL.
Expected Results: In the CM11-treated sample, a band corresponding to HA-VHL should be detected in the anti-FLAG immunoprecipitate, indicating that CM11 induced the dimerization of FLAG-VHL and HA-VHL. This band should be absent or significantly weaker in the DMSO and this compound-treated samples.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of CM11-induced VHL self-degradation and the inhibitory effect of this compound's stereochemistry.
Experimental Workflow
References
Application Note: CMP98 as a Negative Control for High-Throughput Screening of VHL Homo-PROTAC Degraders
Audience: Researchers, scientists, and drug development professionals involved in targeted protein degradation and high-throughput screening.
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a rapidly advancing therapeutic modality. A related class of molecules, "Homo-PROTACs," are bivalent molecules designed to induce the dimerization and subsequent self-degradation of an E3 ubiquitin ligase. CM11 is a Homo-PROTAC that dimerizes the von Hippel-Lindau (VHL) E3 ligase, leading to its proteasome-dependent degradation. In the development and screening of such compounds, the use of appropriate negative controls is critical to ensure that the observed biological effects are specific to the intended mechanism of action.
CMP98 is the inactive cis-cis epimer of the active trans-epimer-containing VHL ligand. Due to its stereochemistry, this compound is unable to productively bind to VHL and, consequently, does not induce its degradation.[1] This makes this compound an ideal negative control for high-throughput screening (HTS) assays designed to identify and characterize VHL Homo-PROTACs like CM11. This document provides detailed protocols for assays where this compound is used to validate the specificity of VHL degradation.
Mechanism of Action of VHL Homo-PROTACs and the Role of this compound
Homo-PROTACs for VHL, such as CM11, consist of two VHL ligands joined by a linker. The active compound can simultaneously bind to two VHL molecules, inducing their dimerization. This dimerization event is thought to trigger an auto-ubiquitination process, leading to the degradation of the VHL protein by the proteasome.
This compound, as a stereoisomer with a cis-cis configuration, cannot adopt the necessary conformation to bind to the VHL protein. Therefore, it fails to induce the formation of the VHL dimer, and no subsequent degradation is observed. Its use in parallel with active compounds confirms that the degradation is a direct result of specific VHL binding and dimerization.
Data Presentation
The following tables summarize the expected quantitative data from cellular degradation and biophysical binding assays when comparing an active VHL Homo-PROTAC (CM11) with the negative control (this compound).
Table 1: Cellular VHL Degradation Activity
| Compound | DC50 (nM) | Dmax (%) | Assay Method |
| CM11 (Active) | ~200 | >75 | Western Blot / In-Cell ELISA |
| This compound (Control) | >10,000 | ~0 | Western Blot / In-Cell ELISA |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Biophysical Binding to VHL
| Compound | Binding Affinity (Kd, nM) | Stoichiometry (n) | Assay Method |
| CM11 (Active) | ~32 | ~2 (VHL molecules per compound) | Isothermal Titration Calorimetry (ITC) |
| This compound (Control) | No Binding Detected | N/A | Isothermal Titration Calorimetry (ITC) |
Kd: Dissociation constant. n: Stoichiometry of binding.
Experimental Protocols
Cellular VHL Degradation Assay via Western Blot
This protocol details the steps to assess the degradation of VHL in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well tissue culture plates
-
CM11 and this compound (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of CM11 and this compound. Treat cells with a dose-response range (e.g., 1 nM to 10,000 nM) for a predetermined time (e.g., 16 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS. Add 100 µL of RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer to a final 1x concentration and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-VHL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Probe with anti-GAPDH as a loading control.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. Normalize the VHL band intensity to the corresponding loading control band. Calculate the percentage of VHL remaining relative to the vehicle-treated sample.
VHL Binding Assay via Isothermal Titration Calorimetry (ITC)
This protocol is for confirming the direct binding (or lack thereof) of compounds to purified VHL protein.
Materials:
-
Purified VHL protein complex (e.g., VCB: VHL, Elongin C, Elongin B)
-
ITC instrument
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
CM11 and this compound
-
DMSO (for stock solutions)
Procedure:
-
Sample Preparation:
-
Dialyze the purified VHL protein extensively against the ITC buffer to ensure buffer matching.
-
Dissolve CM11 and this compound in ITC buffer to the final desired concentration. Ensure the final DMSO concentration is identical between the protein and ligand solutions and is kept to a minimum (<1%).
-
Degas both protein and ligand solutions before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and injection syringe.
-
-
Loading:
-
Load the VHL protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Correct for heats of dilution by subtracting the data from a control titration of the ligand into buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
For this compound, no significant heat changes are expected, indicating a lack of binding.
-
Conclusion
This compound serves as an essential negative control in the discovery and validation of VHL-targeting Homo-PROTACs. Its inability to bind VHL and induce its degradation provides a clear benchmark against which to measure the specific activity of potent degraders like CM11. The protocols outlined in this document provide a framework for utilizing this compound in high-throughput screening and mechanistic studies to ensure the identification of specific and effective VHL degraders.
References
Troubleshooting & Optimization
CMP98 solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with CMP98 in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous experimental buffer (e.g., PBS). What should I do?
A1: This is a common issue for compounds that are poorly soluble in aqueous solutions.[1][2] Here are several steps you can take to troubleshoot this problem:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer directly to your DMSO stock, try adding the DMSO stock to your vigorously mixing experimental buffer.[3] This can sometimes prevent localized high concentrations of the compound that lead to precipitation.
-
Intermediate Dilution: Consider making an intermediate dilution of your this compound stock in a solvent that is miscible with both DMSO and your aqueous buffer, if compatible with your experimental setup.
-
Lower the Final Concentration: The precipitation may be concentration-dependent.[2] Try lowering the final concentration of this compound in your experiment.
-
Increase the Percentage of DMSO: While it's important to keep the final DMSO concentration low to avoid solvent-induced effects (typically below 0.5%), a slight increase might be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Use a Different Buffer System: The composition of your buffer can influence solubility. Consider using alternative buffers like HEPES or Tris, which may offer better solubility for this compound.[4][5] Additionally, ensure your buffer components are compatible; for example, PBS can precipitate with certain divalent cations like Ca²⁺ and Zn²⁺.[4]
-
Incorporate Solubilizing Agents: For in vivo or some in vitro applications, a co-solvent system may be necessary. A common formulation includes DMSO, PEG300, and Tween-80 in a saline or PBS solution.[6] For biochemical assays, a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.005% - 0.05%) can help prevent aggregation and improve solubility.[4]
Q2: My this compound solution appears cloudy or has visible particles. How can I confirm if this is precipitation?
A2: Visual inspection is the first step. If you observe cloudiness, Tyndall effect (light scattering), or visible particulates, it is likely that your compound has precipitated. For a more quantitative assessment, you can centrifuge the solution and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy. A significant decrease from the expected concentration would confirm precipitation.
Q3: Can the pH of my buffer affect the solubility of this compound?
A3: Yes, the pH of the buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.[3] If this compound has acidic or basic moieties, its charge state will change with pH, affecting its solubility. It is recommended to test the solubility of this compound in a range of pH values around the physiological pH of 7.4 to find the optimal condition for your experiment.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound due to its high solubility in this solvent.[1][6] It is advisable to use fresh, anhydrous DMSO to avoid moisture that can decrease the solubility of the compound.[1]
Q2: What is the solubility of this compound in common experimental buffers?
A2: this compound has low solubility in neutral aqueous buffers like Phosphate-Buffered Saline (PBS).[1] For quantitative data on this compound solubility, please refer to the table below.
Q3: How should I store my this compound stock solution?
A3: It is recommended to aliquot your this compound stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or affect its solubility.[1]
Data Presentation: this compound Solubility
| Solvent/Medium | Solubility | Molar Concentration (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | ≥ 100 mM | Use of fresh, anhydrous DMSO and sonication is recommended to aid dissolution.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µg/mL | < 2 µM | This compound has very low solubility in neutral aqueous buffers.[1] |
| Cell Culture Medium + 10% FBS | 1-10 µM | Not Applicable | Solubility can be slightly enhanced in the presence of serum proteins. |
| Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4) | 5-20 µM | Not Applicable | The presence of a non-ionic detergent can improve solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare your desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution and/or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound DMSO Stock into an Aqueous Experimental Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., PBS, HEPES, Tris)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Warm the required aliquot of the this compound stock solution and the experimental buffer to room temperature.
-
Prepare serial dilutions of the this compound stock solution in your experimental buffer to achieve the desired final concentrations.
-
To minimize precipitation, add the this compound DMSO stock to the experimental buffer while vortexing or gently mixing.[3]
-
Ensure the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control, and is kept at a non-toxic level (typically <0.5%).[1]
-
Visually inspect the final diluted solutions for any signs of precipitation before use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing Antiviral Compound Y (CMP98) Concentration
Disclaimer: As no specific information is publicly available for a compound designated "CMP98," this guide will use the placeholder name "Antiviral Compound Y" and provide generalized protocols and troubleshooting advice applicable to the optimization of novel antiviral compounds.
Frequently Asked Questions (FAQs)
Q1: Where do I start when determining the effective concentration of Antiviral Compound Y?
A1: The first step is to establish the compound's cytotoxicity profile in the host cell line you will be using for your antiviral assays. This is crucial to ensure that any observed antiviral effect is not simply due to the compound killing the host cells. You will need to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[1][2][3][4] A good starting point for your antiviral assays is a concentration range that is significantly lower than the CC50.[1]
Q2: How do I determine the CC50 of Antiviral Compound Y?
A2: The CC50 is typically determined using a cell viability assay, such as the MTT, MTS, or XTT assay.[5][6][7] These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[6][7] You will treat uninfected host cells with a range of concentrations of Antiviral Compound Y and measure cell viability after a set incubation period (e.g., 24-72 hours).
Q3: Once I have the CC50, how do I measure the antiviral activity?
A3: Antiviral activity is often measured by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). This is the concentration of the compound that inhibits viral replication or viral-induced cytopathic effect (CPE) by 50%.[1][4] Common assays to determine the IC50/EC50 include the Plaque Reduction Assay, Virus Yield Reduction Assay, and RT-qPCR to quantify viral RNA.[8][9][10]
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI), also known as the therapeutic index, is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50).[1][2] A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.[1][4] Generally, an SI of 10 or greater is considered a good indicator of potential for further development.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antiviral activity observed | - The concentration of Antiviral Compound Y is too low.- The compound is not effective against the specific virus or in the chosen cell line.- Compound degradation due to improper storage or handling.[9] | - Test a broader and higher range of concentrations, ensuring they remain below the CC50.- Screen against different viruses or in other susceptible cell lines.- Ensure proper storage of the compound and prepare fresh dilutions for each experiment.[9] |
| High variability in results | - Inconsistent cell seeding density.- Variation in virus titer between experiments.- "Edge effects" in multi-well plates due to evaporation.[11] | - Ensure a uniform, confluent cell monolayer at the time of infection.[11]- Use a well-characterized and aliquoted virus stock with a known titer.[11]- Minimize evaporation by filling the outer wells of the plate with sterile PBS or media.[11] |
| Observed antiviral effect correlates with high cytotoxicity | - The "antiviral effect" is likely due to cell death rather than specific inhibition of viral replication. | - Re-evaluate the CC50 and IC50. - Select concentrations for antiviral assays that are well below the CC50. - Calculate the Selectivity Index (SI) to ensure a sufficient therapeutic window.[9] |
| Compound precipitates in media | - The compound has poor solubility in the aqueous cell culture medium at the tested concentrations. | - Visually inspect the prepared dilutions for any signs of precipitation.[11]- If necessary, adjust the stock concentration or the dilution method. Consider using a different solvent for the stock solution, ensuring the final concentration of the solvent in the assay is not toxic to the cells. |
Data Presentation
Table 1: Cytotoxicity of Antiviral Compound Y on Host Cells
| Compound Y Concentration (µM) | % Cell Viability (Relative to Control) |
| 0 (Vehicle Control) | 100% |
| 1 | 98% |
| 10 | 95% |
| 50 | 85% |
| 100 | 52% |
| 200 | 15% |
| 400 | 5% |
| CC50 | ~105 µM |
Table 2: Antiviral Activity of Antiviral Compound Y
| Compound Y Concentration (µM) | % Plaque Reduction (Relative to Virus Control) |
| 0 (Virus Control) | 0% |
| 0.1 | 12% |
| 1 | 48% |
| 5 | 85% |
| 10 | 95% |
| 20 | 98% |
| 50 | 99% |
| IC50 | ~1.1 µM |
| Selectivity Index (SI = CC50/IC50) | ~95.5 |
Experimental Protocols
MTT Assay for Determining CC50
This protocol is for determining the cytotoxicity of Antiviral Compound Y.[5][6][7][12]
Materials:
-
Host cell line
-
Complete culture medium
-
Antiviral Compound Y stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plate with host cells at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Antiviral Compound Y in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for a period that matches your planned antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 using non-linear regression analysis.[2]
Plaque Reduction Assay for Determining IC50
This assay measures the ability of Antiviral Compound Y to inhibit the formation of viral plaques.[8][14][15]
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Antiviral Compound Y dilutions
-
Serum-free medium
-
Semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)[8]
Procedure:
-
Aspirate the culture medium from the confluent cell monolayers.
-
In separate tubes, mix the virus (at a concentration that produces a countable number of plaques) with each dilution of Antiviral Compound Y. Include a virus control (virus with medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Add the mixtures to the respective wells of the cell plate and incubate for 1-2 hours to allow for viral adsorption.[8]
-
Carefully aspirate the inoculum and gently add the semi-solid overlay medium to each well.[8]
-
Incubate the plates at 37°C until plaques are visible (can range from 2 to 10 days).[8]
-
Fix the cells with the fixing solution for at least 30 minutes.[8]
-
Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution.[8]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the IC50 value using non-linear regression analysis.
RT-qPCR for Viral Load Quantification
This protocol quantifies the amount of viral RNA to determine the effect of Antiviral Compound Y.[16][17][18][19][20]
Materials:
-
Host cells seeded in plates
-
Virus stock
-
Antiviral Compound Y dilutions
-
RNA extraction kit
-
RT-qPCR master mix
-
Virus-specific primers and probes
-
RT-qPCR instrument
Procedure:
-
Seed host cells in an appropriate plate format (e.g., 24-well plate).
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI).
-
After the viral adsorption period, remove the inoculum and add fresh medium containing the serial dilutions of Antiviral Compound Y.
-
Incubate for the desired duration of the experiment (e.g., 24 or 48 hours).
-
Harvest the cell supernatant or cell lysate for RNA extraction.
-
Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.
-
Perform one-step or two-step RT-qPCR using virus-specific primers and probes.
-
Quantify the viral RNA copies based on a standard curve.
-
Calculate the reduction in viral load for each compound concentration relative to the virus control to determine the EC50.
Visualizations
Caption: Experimental workflow for optimizing the concentration of Antiviral Compound Y.
Caption: Hypothetical signaling pathway for an antiviral mechanism of action.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. 2.12. Plaque Reduction Assay [bio-protocol.org]
- 16. 2.3. qRT-PCR viral quantification [bio-protocol.org]
- 17. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.unc.edu [med.unc.edu]
- 19. Single Real-Time Reverse Transcription-PCR Assay for Detection and Quantification of Genetically Diverse HIV-1, SIVcpz, and SIVgor Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CMP98 Cytotoxicity in Cell Lines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the investigational compound CMP98 in cell line-based cytotoxicity experiments. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and ensure the generation of accurate and reproducible data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during your experiments with this compound, presented in a question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well.[1] 2. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents introduces variability.[1] 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating the compound and affecting cell growth.[2] | 1. Ensure Homogenous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating.[1] 2. Calibrate Pipettes: Regularly check pipette calibration. Use fresh tips for each replicate when possible.[1] 3. Minimize Edge Effects: Fill outer wells with sterile PBS or media and use only the inner wells for the experiment.[2] |
| Unexpectedly high cell viability (or a proliferative effect) at high this compound concentrations. | 1. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, reducing its effective concentration. 2. Assay Interference: this compound might directly interact with the assay reagents (e.g., reducing MTT reagent), leading to a false signal.[2][3] 3. Off-Target Effects: At high concentrations, off-target effects could stimulate pro-survival pathways. | 1. Check Solubility: Visually inspect the wells for any precipitate. Determine the solubility limit of this compound in your culture medium. 2. Run a Cell-Free Control: Include wells with this compound and the assay reagent but no cells to check for direct chemical interactions.[2] 3. Use an Orthogonal Assay: Confirm results with a different cytotoxicity assay that has a distinct mechanism (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).[3] |
| High background signal in control wells (no cells). | 1. Media Components: Phenol (B47542) red or components in serum can interfere with absorbance/fluorescence readings.[4] 2. Microbial Contamination: Bacteria or yeast can metabolize assay reagents (like MTT), creating a false positive signal. 3. Reagent Degradation: The assay reagent may have degraded due to improper storage. | 1. Use Phenol Red-Free Media: During the assay incubation step, switch to a phenol red-free medium.[4] 2. Check for Contamination: Visually inspect cultures and plates for any signs of contamination. Practice good aseptic technique. 3. Prepare Fresh Reagents: Use freshly prepared reagents and store them according to the manufacturer's instructions. |
| High cytotoxicity in vehicle control wells (e.g., DMSO). | 1. Solvent Concentration Too High: The concentration of the solvent (e.g., DMSO) is toxic to the cells. 2. Poor Cell Health: Cells may be unhealthy due to over-confluency, high passage number, or suboptimal culture conditions.[1] | 1. Optimize Solvent Concentration: Keep the final solvent concentration consistent across all wells and typically below 0.5% (v/v). Run a solvent toxicity curve to determine the safe concentration for your cell line. 2. Use Healthy Cells: Ensure cells are in the logarithmic growth phase and have been passaged consistently.[1] |
| MTT assay signal is low or absent. | 1. Low Cell Density: The number of viable cells is too low to generate a detectable signal.[4] 2. Insufficient Incubation Time: The incubation with the MTT reagent is too short for adequate formazan (B1609692) crystal formation.[4] 3. Incomplete Solubilization: Formazan crystals are not fully dissolved, leading to lower absorbance readings. | 1. Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density.[4] 2. Optimize Incubation Time: A typical incubation time is 1-4 hours; this may need to be optimized for your specific cell line.[4] 3. Ensure Complete Solubilization: After adding the solubilization agent (e.g., DMSO), mix thoroughly by gentle shaking or pipetting until no crystals are visible.[5] |
| LDH assay shows high background in untreated cells. | 1. Over-Confluency: Cells that are too confluent can lead to spontaneous cell death and LDH release.[4] 2. Rough Handling: Forceful pipetting can damage cell membranes and cause LDH leakage.[6] 3. High Endogenous LDH in Serum: The serum used to supplement the media may have high levels of LDH.[4] | 1. Seed at a Lower Density: Ensure cells are not over-confluent at the end of the experiment. 2. Handle Cells Gently: Pipette media and reagents gently, especially during media changes.[6] 3. Reduce Serum Concentration: Consider using a lower serum concentration or serum-free media during the treatment period.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound? A1: For a novel compound like this compound, it is recommended to perform a broad dose-response experiment. A typical starting range would be from a low nanomolar concentration (e.g., 1 nM) up to a high micromolar concentration (e.g., 100 µM) using logarithmic dilutions to identify the effective range for your specific cell line.
Q2: How long should I incubate my cells with this compound? A2: The optimal incubation time is dependent on the compound's mechanism of action and the cell line's doubling time. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for observing a cytotoxic effect.[8][9] For compounds that induce cell cycle arrest, longer incubation times may be necessary to observe significant cytotoxicity.[10]
Q3: Which cytotoxicity assay is most suitable for this compound? A3: The choice of assay depends on the expected mechanism of action.
-
MTT/XTT Assays: Good for assessing changes in metabolic activity. However, be aware of potential interference from the compound itself.[3]
-
LDH Release Assay: Measures loss of membrane integrity, a marker of late-stage apoptosis or necrosis.[3]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of ATP, which correlates with the number of viable cells. These are often very sensitive.[3]
-
Annexin V/PI Staining: A flow cytometry-based method that can distinguish between early apoptosis, late apoptosis, and necrosis, providing mechanistic insights.[11] It is highly recommended to confirm your findings using at least two assays with different endpoints.
Q4: My results are not reproducible. What should I check first? A4: Inconsistent results are often due to variability in experimental conditions.[12] Start by checking:
-
Cell Health and Passage Number: Use cells from a consistent, low passage number and ensure they are healthy and in the exponential growth phase.
-
Reagent Quality: Ensure all media, sera, and assay reagents are not expired and have been stored correctly.
-
Standardization: Keep all incubation times, cell densities, and reagent volumes consistent between experiments.[4]
Q5: Could the observed cytotoxicity be due to off-target effects? A5: Yes, especially at higher concentrations, small molecules can have off-target effects that contribute to cytotoxicity. If you suspect off-target effects, consider performing target engagement assays or using knockout/knockdown cell lines for the intended target to confirm that the observed cytotoxicity is on-target.
Data Presentation
Summarize your quantitative data, such as IC50 values, in a clear and structured table. This allows for easy comparison across different cell lines and experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines Researchers should generate their own data to populate a similar table.
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 72 | 12.5 |
| A549 | Lung Cancer | MTT | 72 | 25.8 |
| HeLa | Cervical Cancer | LDH | 48 | 31.2 |
| Jurkat | T-cell Leukemia | Annexin V/PI | 24 | 8.7 |
| PC-3 | Prostate Cancer | MTT | 72 | 18.4 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control and untreated control wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.[5]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
Prepare Controls: Set up three control wells for each condition:
-
Background Control: Medium only.
-
Low Control (Spontaneous Release): Untreated cells.
-
High Control (Maximum Release): Untreated cells plus a lysis solution (provided in the kit) 15 minutes before the end of incubation.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (provided in the kit) to each well of the new plate.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Sample Value - Low Control) / (High Control - Low Control).
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using an EDTA-based dissociation buffer (avoid trypsin if possible, as it can damage the membrane).[14]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to this compound cytotoxicity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of CMP98 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with the small molecule kinase inhibitor, CMP98.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a gradual loss of activity in my cell-based assays over a few days. What could be the cause?
A1: The observed loss of activity is likely due to the degradation of this compound in the aqueous cell culture medium. Several factors can contribute to this instability:
-
Hydrolysis: this compound may contain functional groups susceptible to hydrolysis, especially at the physiological pH of cell culture media (around 7.4).
-
Oxidation: Components in the media or dissolved oxygen can lead to oxidative degradation of the compound.
-
Adsorption: this compound might be adsorbing to the surface of the plasticware (e.g., flasks, plates), which reduces its effective concentration in the media.
Troubleshooting Steps:
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium without cells.
-
Fresh Preparations: Prepare fresh working solutions of this compound immediately before each experiment.
-
Minimize Exposure: Protect the solution from light and consider if working under a reduced oxygen environment is feasible for your experiment.
-
Low-Binding Plates: Consider using low-binding microplates to minimize adsorption.
Q2: I observe a precipitate when I dilute my concentrated this compound stock solution in DMSO into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules and indicates that the solubility limit of this compound has been exceeded.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO is as low as possible (typically below 0.5% v/v) to avoid toxicity and solubility issues.
-
Modify Dilution Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.
-
Adjust Buffer pH: Depending on the pKa of this compound, adjusting the pH of the buffer may improve its solubility.
-
Use Solubilizing Agents: The addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a cyclodextrin (B1172386) can help to increase the solubility of this compound.
Q3: What is the best way to prepare and store a stock solution of this compound?
A3: Proper preparation and storage of your stock solution are critical for maintaining the integrity of this compound.
-
Solvent Selection: Use a high-purity, anhydrous grade of a solvent in which this compound is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your experiments.
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light by using amber vials or wrapping them in aluminum foil.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | > 50 |
| Ethanol | 25 | 15 |
| PBS (pH 7.4) | 25 | < 0.1 |
| Acetate Buffer (pH 5.0) | 25 | 0.5 |
Table 2: Stability of a 10 µM this compound Solution in PBS (pH 7.4)
| Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 4 | 0 | 100 |
| 4 | 24 | 95 |
| 4 | 72 | 88 |
| 25 (Room Temp) | 0 | 100 |
| 25 (Room Temp) | 24 | 75 |
| 25 (Room Temp) | 72 | 50 |
| 37 | 0 | 100 |
| 37 | 24 | 60 |
| 37 | 72 | 30 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Low-adsorption microcentrifuge tubes
Procedure:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound solid into the tube.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound solid.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary, but the impact on stability should be verified.
-
Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer by HPLC
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Incubator or water bath set to the desired temperature(s)
-
HPLC system with a suitable column (e.g., C18) and detector
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in the aqueous buffer. Ensure the final DMSO concentration is low and consistent across all samples.
-
Dispense aliquots of the working solution into separate HPLC vials for each time point and temperature condition to be tested.
-
Immediately inject the "time 0" sample into the HPLC to determine the initial concentration.
-
Incubate the remaining vials at the selected temperatures (e.g., 4°C, 25°C, 37°C).
-
At each designated time point (e.g., 1, 4, 8, 24, 48 hours), remove a vial from each temperature condition and inject it into the HPLC.
-
Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the "time 0" sample.
Visualizations
Caption: Workflow for troubleshooting precipitation of this compound in aqueous solutions.
Caption: Simplified mTOR signaling pathway indicating the inhibitory action of this compound.
CMP98 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMP98. The focus is on understanding its role as a negative control and addressing potential unexpected effects, which may be indicative of off-target activity or other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is the cis-cis epimer of the active Homo-PROTAC CM11 and serves as a crucial negative control in targeted protein degradation experiments.[1] Due to its stereochemistry, this compound is designed to be unable to productively form a ternary complex between the E3 ligase and the target protein, thus it should not induce degradation of the target.[1] Its use helps to ensure that the observed effects of the active compound are due to the intended mechanism of action and not from non-specific effects of the chemical scaffold.
Q2: I am observing a phenotype or cellular response with my this compound control. Is this an off-target effect?
Observing a phenotype with a negative control like this compound is an important finding that warrants further investigation. While it could indicate an off-target effect, it is also essential to rule out other possibilities.[2] Unexpected activity from a control compound can stem from several sources, including contamination of the compound stock, unforeseen biological activity of the compound itself, or issues with the experimental setup.
Q3: How can I investigate the unexpected activity of this compound in my experiment?
If you observe an unexpected phenotype with this compound, a systematic troubleshooting approach is recommended. This involves verifying the identity and purity of your compound, performing dose-response experiments to characterize the effect, and using orthogonal controls to confirm the observation.[2] The following troubleshooting guide provides a more detailed workflow.
Troubleshooting Guide: Unexpected Activity of this compound Negative Control
If your this compound negative control is exhibiting unexpected biological activity, follow these steps to diagnose the issue.
Step 1: Verify Compound Identity and Purity
The first step is to ensure the integrity of your this compound sample.
-
Action: Analyze your this compound stock using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purpose: To confirm the chemical identity, purity, and stability of the compound. Contaminants or degradation products could be responsible for the observed activity.[2]
Step 2: Perform a Dose-Response Analysis
Characterize the potency of the unexpected effect.
-
Action: Conduct a full dose-response experiment with this compound to determine the concentration at which the effect is observed.
-
Purpose: Off-target effects may have different potency profiles compared to on-target effects.[2] This data will be crucial for further investigation.
Step 3: Use a Structurally Unrelated Negative Control
Confirm the phenotype with a different type of control.
-
Action: Test a negative control with a completely different chemical scaffold that is also not expected to induce the on-target effect.
-
Purpose: If a structurally unrelated control does not produce the same phenotype, it strengthens the hypothesis that the observed effect is specific to the this compound chemical structure.[2]
Step 4: Conduct Off-Target Profiling
Identify potential unintended binding partners of this compound.
-
Action: If the effect persists and is dose-dependent, consider broad-spectrum off-target profiling assays.
-
Purpose: These screens can identify potential unintended molecular targets of your compound.[2]
Mitigating Potential Off-Target Effects
Should you confirm that this compound has off-target effects in your system, several strategies can be employed to mitigate these issues in future experiments.
-
Rational Drug Design: In the broader context of drug development, rational design using computational and structural biology tools can help create molecules with higher specificity for their intended targets.[3]
-
High-Throughput Screening: This method allows for the rapid testing of thousands of compounds to identify those with the highest selectivity and lowest off-target activity early in the development process.[3]
-
Genetic and Phenotypic Screening: Advanced screening techniques can help to identify and eliminate compounds with significant off-target effects.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters and comparisons of different methods used to assess off-target effects.
Table 1: Comparison of Off-Target Identification Methods
| Method | Principle | Throughput | Cellular Context | Key Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[2] | Low to Medium | Yes | Change in protein melting temperature. |
| Kinome Scanning | In vitro binding or activity assays against a large panel of kinases. | High | No | IC50 or Kd values for off-target kinases. |
| Affinity Chromatography-Mass Spectrometry | Immobilized compound is used to pull down binding partners from cell lysates. | Low | No (cell lysate) | Identity and abundance of bound proteins. |
| Phenotypic Screening | High-content imaging or other phenotypic readouts to assess cellular changes. | High | Yes | A "fingerprint" of the compound's cellular effects. |
Table 2: Typical Concentration Ranges for In Vitro Assays
| Assay Type | Typical Concentration Range | Purpose |
| Initial Screening | 1-10 µM | To identify potential hits and off-targets. |
| Dose-Response (IC50/EC50) | 1 nM - 100 µM (log dilutions) | To determine the potency of the compound. |
| Target Engagement | 0.1 - 10x EC50 | To confirm the compound interacts with the target in cells. |
| Toxicity Assays | 10 - 100x EC50 | To assess the therapeutic window. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement by a compound within a cellular environment.[2] It relies on the principle that a protein's thermal stability increases upon ligand binding.[2]
Methodology:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) and a vehicle control for a specified duration.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.[2]
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Visualizations
Signaling and Workflow Diagrams
Caption: Troubleshooting workflow for unexpected phenotypic results with a negative control.
Caption: Simplified comparison of active PROTAC vs. inactive control mechanisms.
References
Technical Support Center: Best Practices for Employing the Negative Control Compound CMP98
Introduction: This technical support center provides guidance for researchers utilizing CMP98 in their experiments. Initial searches for "this compound treatment protocols" suggest a common misunderstanding of its intended application. This compound is not a therapeutic agent but a critical inactive negative control for a class of molecules known as Homo-PROTACs, such as CM11. This guide will clarify the role of this compound, provide protocols for its use as a control, and offer troubleshooting advice for related protein degradation experiments.
Homo-PROTACs are bivalent small molecules designed to induce the dimerization and subsequent self-degradation of an E3 ubiquitin ligase.[1][2] The active compound, CM11, is composed of two ligands for the von Hippel-Lindau (VHL) E3 ligase, joined by a linker.[1][2][3] This dimerization triggers the VHL E3 ligase to ubiquitinate itself, leading to its degradation by the proteasome.[1][2] this compound is the inactive cis-cis epimer of the VHL ligand portion of these molecules. Due to its stereochemistry, this compound is unable to bind to VHL and therefore cannot induce its degradation, making it an ideal negative control to ensure the specificity of the effects observed with active compounds like CM11.[4]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered an inactive control?
A1: The ability of Homo-PROTACs like CM11 to induce VHL degradation is dependent on their specific binding to the VHL protein. This compound is a stereoisomer (the cis-cis epimer) of the VHL-binding component. This specific three-dimensional arrangement prevents it from fitting into the binding pocket of VHL. As a result, this compound cannot induce the dimerization of VHL and subsequent degradation, making it an effective negative control.[4]
Q2: What is the primary purpose of including this compound in my experiments?
A2: Including this compound in your experimental design is crucial for validating that the degradation of the target protein (in this case, VHL) is a direct result of the specific mechanism of the active Homo-PROTAC (e.g., CM11). It helps to rule out other potential causes for the observed effects, such as off-target effects, non-specific toxicity, or issues with the experimental system itself.
Q3: I am observing some VHL degradation with this compound. What could be the cause?
A3: This is an important observation that requires careful troubleshooting. Here are some potential causes:
-
Compound Purity: The this compound sample may be contaminated with a small amount of the active compound. Ensure you are using a high-purity batch of this compound.
-
Off-Target Effects at High Concentrations: At very high concentrations, some compounds can exhibit non-specific effects. It is important to perform a dose-response experiment to determine the optimal concentration range for both your active compound and this compound.
-
Cellular Health: Unhealthy or stressed cells may exhibit higher rates of protein turnover, which could be misinterpreted as specific degradation. Ensure your cell cultures are healthy and handled consistently across all treatment groups.
Q4: What are the essential controls to include alongside this compound in a VHL degradation experiment?
A4: A well-controlled experiment is key to interpreting your results accurately. In addition to your active compound (e.g., CM11) and this compound, you should include:
-
Vehicle Control (e.g., DMSO): This serves as the baseline for comparing the effects of your compounds.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor and your active compound should "rescue" the degradation of VHL, confirming that the degradation is proteasome-dependent.
Experimental Protocols & Data Presentation
General Protocol for Assessing VHL Degradation
-
Cell Culture: Plate your chosen cell line (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of your active Homo-PROTAC (e.g., CM11), this compound, and a proteasome inhibitor (e.g., MG132) in a suitable solvent like DMSO.
-
Treatment:
-
For dose-response experiments, treat cells with a serial dilution of the active compound and this compound for a fixed time (e.g., 2, 4, 8, 16, 24 hours).
-
For mechanistic validation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the active compound.
-
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for VHL.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the VHL signal to the loading control.
-
Expected Outcomes: Active Compound vs. Negative Control
| Assay | Treatment Group | Expected Outcome | Rationale |
| Western Blot | Vehicle (DMSO) | Baseline VHL levels | No treatment effect. |
| Active Compound (e.g., CM11) | Dose- and time-dependent decrease in VHL protein levels. | Successful induction of VHL self-degradation. | |
| This compound | No significant change in VHL protein levels compared to vehicle. | This compound does not bind to VHL and cannot induce its degradation. | |
| Active Compound + MG132 | VHL protein levels are restored or "rescued" compared to active compound alone. | Confirms that degradation is mediated by the proteasome. | |
| Quantitative PCR | Active Compound (e.g., CM11) | No significant change in VHL mRNA levels. | PROTACs act at the protein level, not the transcript level. |
| Cell Viability Assay | Active Compound (e.g., CM11) | May show a decrease in viability depending on the cell line and importance of VHL. | To assess the downstream consequences of VHL degradation. |
| This compound | No significant change in cell viability compared to vehicle. | Lack of VHL degradation should not induce a specific cytotoxic effect. |
Mandatory Visualizations
Mechanism of Action: Active vs. Inactive Compounds
Caption: Mechanism of active Homo-PROTACs versus the inactive control this compound.
Experimental Workflow for VHL Degradation Assay
Caption: Standard experimental workflow for assessing protein degradation.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AV-CMP98 in Viral Strains
Disclaimer: The compound CMP98 is documented as an experimental control substance and is not an antiviral agent. Therefore, there are no known instances of viral resistance to this compound. The following technical support guide has been created for a hypothetical antiviral agent, designated AV-CMP98 , to assist researchers, scientists, and drug development professionals in addressing common challenges in antiviral resistance research.
This guide provides troubleshooting protocols and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments aimed at understanding and overcoming viral resistance to AV-CMP98.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for AV-CMP98?
A1: AV-CMP98 is a novel host-targeting antiviral agent. It is designed to inhibit the host protein, Cyclophilin A (CypA), which is recruited by many viruses to aid in the proper folding and assembly of viral capsid proteins. By binding to CypA, AV-CMP98 prevents its interaction with the viral Gag polyprotein, leading to the formation of non-infectious viral particles.
Q2: We are observing a gradual increase in the EC50 value of AV-CMP98 in our long-term cell culture experiments. Does this indicate the development of resistance?
A2: A progressive increase in the EC50 value is a strong indicator of developing viral resistance. This suggests that the viral population is adapting to the selective pressure of AV-CMP98. It is crucial to isolate and characterize the viral strains from these cultures to identify the genetic basis of this reduced susceptibility.
Q3: What are the most probable mechanisms of resistance to a host-targeting antiviral like AV-CMP98?
A3: While targeting a host protein generally presents a higher barrier to resistance, viruses can still evolve mechanisms to overcome such inhibitors.[1] Potential mechanisms for resistance to AV-CMP98 include:
-
Mutations in the viral protein that reduce its dependency on the host factor: The viral Gag polyprotein might acquire mutations that allow for proper folding and assembly without the assistance of CypA.
-
Mutations that alter the drug-target interaction indirectly: While less likely for a host-targeting drug, it is theoretically possible for viral mutations to influence the host cell environment in a way that reduces the efficacy of AV-CMP98.
Q4: Can combination therapy be an effective strategy to overcome AV-CMP98 resistance?
A4: Yes, combination therapy is a highly recommended strategy to combat antiviral drug resistance.[2][3] By pairing AV-CMP98 with another antiviral agent that has a different mechanism of action (e.g., a reverse transcriptase inhibitor or a protease inhibitor), you can create a multi-pronged attack on the virus. This makes it significantly more difficult for the virus to develop mutations that would confer resistance to both drugs simultaneously.
Troubleshooting Guides
Problem 1: High variability in EC50 values for AV-CMP98 in plaque reduction assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Virus Titer | Ensure the viral stock is properly tittered and use a consistent multiplicity of infection (MOI) for all experiments. |
| Cell Health and Confluency | Use healthy, actively dividing cells and ensure a consistent level of confluency at the time of infection. Stressed or overly confluent cells can impact viral replication and drug efficacy. |
| Drug Solubilization | Confirm that AV-CMP98 is fully solubilized in the appropriate solvent and that the final concentration of the solvent in the media is not affecting the cells or the virus. |
| Assay Incubation Time | Standardize the incubation time for the drug, virus, and cells to ensure reproducibility. |
Problem 2: Failure to isolate AV-CMP98-resistant viral strains in vitro.
| Possible Cause | Troubleshooting Steps |
| Insufficient Selective Pressure | Gradually increase the concentration of AV-CMP98 in the culture medium over multiple passages to apply consistent selective pressure. |
| Low Viral Mutation Rate | For viruses with lower mutation rates, consider using a chemical mutagen (e.g., 5-fluorouracil) at a sub-lethal concentration to increase the genetic diversity of the viral population. |
| Fitness Cost of Resistance Mutations | Resistance mutations may come with a fitness cost to the virus, causing resistant strains to be outcompeted by the wild-type virus in the absence of the drug. Ensure continuous exposure to AV-CMP98. |
| Host Cell Line | The host cell line used can influence the development of resistance. Consider attempting to generate resistant strains in a different susceptible cell line. |
Quantitative Data Summary
Table 1: Susceptibility of Wild-Type and Resistant Viral Strains to AV-CMP98
| Viral Strain | Genotype | EC50 (nM) of AV-CMP98 | Fold Change in EC50 |
| Wild-Type | Gag (WT) | 15.2 ± 2.1 | 1.0 |
| Resistant Strain A | Gag (P222A) | 185.7 ± 15.3 | 12.2 |
| Resistant Strain B | Gag (G221V) | 320.1 ± 25.8 | 21.1 |
| Resistant Strain C | Gag (P222A/G221V) | > 1000 | > 65.8 |
Table 2: Replication Kinetics of Wild-Type and Resistant Viral Strains
| Viral Strain | Genotype | Viral Titer (PFU/mL) at 48h post-infection | Relative Fitness (compared to WT) |
| Wild-Type | Gag (WT) | 2.5 x 10^6 | 1.00 |
| Resistant Strain A | Gag (P222A) | 1.8 x 10^6 | 0.72 |
| Resistant Strain B | Gag (G221V) | 1.1 x 10^6 | 0.44 |
| Resistant Strain C | Gag (P222A/G221V) | 4.7 x 10^5 | 0.19 |
Experimental Protocols
Protocol 1: In Vitro Selection of AV-CMP98-Resistant Virus
Objective: To generate viral strains with reduced susceptibility to AV-CMP98 through serial passage in cell culture.
Materials:
-
Susceptible host cell line (e.g., MT-4 cells)
-
Wild-type virus stock
-
AV-CMP98
-
Cell culture medium and supplements
-
CO2 incubator
Methodology:
-
Seed host cells in a T-25 flask and allow them to reach 80-90% confluency.
-
Infect the cells with the wild-type virus at a low MOI (e.g., 0.01).
-
After 2 hours of adsorption, wash the cells and add fresh medium containing AV-CMP98 at a concentration equal to the EC50 value.
-
Incubate the culture until cytopathic effect (CPE) is observed in 75-90% of the cell monolayer.
-
Harvest the supernatant containing the progeny virus.
-
Use the harvested virus to infect a fresh culture of host cells, and increase the concentration of AV-CMP98 by 1.5 to 2-fold.
-
Repeat the passaging for 15-20 passages, or until a significant increase in the EC50 is observed.
Protocol 2: Genotypic Analysis of Resistant Viral Strains
Objective: To identify mutations in the viral genome that may confer resistance to AV-CMP98.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase
-
PCR primers flanking the Gag gene
-
DNA polymerase
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Methodology:
-
Extract viral RNA from the supernatant of resistant and wild-type virus cultures.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the Gag gene using PCR with specific primers.
-
Purify the PCR product.
-
Sequence the purified DNA using Sanger sequencing or NGS.
-
Align the sequences from the resistant strains to the wild-type sequence to identify nucleotide and amino acid changes.[4]
Visualizations
Caption: Mechanism of action of the hypothetical antiviral AV-CMP98.
Caption: Experimental workflow for identifying AV-CMP98 resistance mutations.
Caption: Decision tree for troubleshooting in vitro resistance experiments.
References
CMP98 experimental variability and controls
Welcome to the technical support center for CMP98. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and appropriate controls when using this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Unexpected results with a control compound like this compound can compromise experimental integrity. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Activity of this compound (e.g., target degradation) | Compound contamination or misidentification. | - Confirm the identity and purity of the this compound stock using analytical methods such as LC-MS or NMR. - Use a fresh, validated batch of this compound. |
| Off-target effects at high concentrations. | - Perform a dose-response curve to ensure the concentration used is appropriate and does not induce non-specific effects. - Compare with a structurally unrelated negative control if available. | |
| Cellular artifacts or assay interference. | - Scrutinize the experimental protocol for potential artifacts. - Run vehicle-only controls to assess baseline cellular responses. - Ensure assay readouts are not directly affected by the compound's chemical properties. | |
| High Variability in this compound Control Group | Inconsistent cell handling or plating density. | - Standardize cell seeding density and ensure even cell distribution across wells. - Minimize variations in incubation times and environmental conditions. |
| Variability in compound addition. | - Ensure accurate and consistent pipetting of this compound across all relevant wells. - Use calibrated pipettes and perform serial dilutions carefully. | |
| Reagent instability. | - Prepare fresh working solutions of this compound for each experiment from a validated stock. - Avoid repeated freeze-thaw cycles of the stock solution. | |
| No Difference Between Active Compound and this compound | Inactive batch of the active compound. | - Verify the activity of the positive control compound in a separate, validated assay. |
| Cell line is non-responsive to the active compound. | - Confirm the expression of the target protein and necessary cellular machinery (e.g., E3 ligase components) in the cell line used. | |
| Suboptimal assay conditions. | - Optimize assay parameters such as incubation time, compound concentration, and cell density. |
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in experiments?
A1: this compound is primarily used as a negative control in experiments involving Proteolysis-Targeting Chimeras (PROTACs) that target the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Specifically, it serves as an inactive epimer of active VHL-binding PROTACs.[1]
Q2: Why is this compound considered an inactive control?
A2: this compound is the cis-cis epimer of certain active PROTACs.[1] Due to its stereochemistry, it is not expected to bind to the VHL protein.[1] This lack of binding prevents the formation of the ternary complex (PROTAC-target-E3 ligase) required for inducing protein degradation.[1] Therefore, it should not cause the degradation of VHL or other targeted proteins.[1]
Q3: My this compound control is showing some target protein degradation. What should I do?
A3: First, verify the identity and purity of your this compound sample to rule out contamination with an active compound. Second, perform a dose-response experiment to see if the effect is concentration-dependent, as high concentrations may lead to off-target effects. Finally, review your experimental setup for any potential artifacts that might be causing the unexpected result.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -80°C for long-term stability. For experiments, thaw an aliquot and prepare fresh dilutions in your cell culture medium or assay buffer.
Q5: At what concentration should I use this compound?
A5: this compound should be used at the same concentration as your active PROTAC to ensure a direct comparison. This concentration should be determined based on the dose-response curve of the active compound, typically at or above its effective concentration.
Visualizing Experimental Logic and Pathways
To aid in understanding the experimental context of this compound, the following diagrams illustrate the expected mechanism of an active PROTAC compared to the inactive this compound, a general experimental workflow, and a troubleshooting decision tree.
Caption: Mechanism of Action: Active PROTAC vs. Inactive this compound.
Caption: General experimental workflow for PROTAC studies.
References
Technical Support Center: Enhancing the Bioavailability of CMP98
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of the hypothetical compound CMP98.
General Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your bioavailability enhancement studies for this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound shows high potency in vitro but low efficacy in vivo. | Poor oral bioavailability is a likely cause. This can be due to low aqueous solubility, poor permeability, or extensive first-pass metabolism.[1][2][3] | 1. Characterize the physicochemical properties of this compound, focusing on its solubility and permeability (e.g., using BCS classification).2. Explore formulation strategies to enhance solubility and dissolution rate.[4][5][6]3. Consider co-administration with a cytochrome P450 inhibitor if extensive first-pass metabolism is suspected (for research purposes only). |
| High variability in plasma concentrations of this compound is observed between subjects in animal studies. | This can result from inconsistent dissolution of the compound in the gastrointestinal tract, food effects, or genetic differences in metabolism among animals.[1] | 1. Improve the formulation to ensure consistent dissolution; consider micronization or a solid dispersion.[4][5]2. Standardize the feeding schedule for the animals in your study.3. Increase the number of animals per group to improve statistical power. |
| The formulated this compound precipitates out of solution upon dilution or standing. | The formulation may be a supersaturated system that is not stable. The solubility of this compound might be highly dependent on the concentration of the solubilizing excipients. | 1. Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into your formulation.2. Optimize the ratio of solubilizing agents to the drug.3. Conduct stability studies of your formulation under various conditions (temperature, pH) to determine its shelf-life. |
| Micronization of this compound did not significantly improve its oral bioavailability. | While micronization increases the surface area for dissolution, it may not be sufficient if the compound has extremely low solubility ("brick dust") or if absorption is limited by permeability rather than dissolution rate.[7] | 1. Consider nano-milling to further reduce particle size to the nanometer range.2. Explore amorphous solid dispersions, which can improve both solubility and dissolution by converting the drug to a higher-energy amorphous state.[6]3. Investigate the permeability of this compound using in vitro models like Caco-2 cell assays. |
| A solid dispersion of this compound shows good dissolution in vitro but still results in low bioavailability in vivo. | The drug may be recrystallizing in the gastrointestinal tract before it can be absorbed. The polymer used may not be effectively maintaining the supersaturated state in vivo. | 1. Select a polymer with strong interactions with this compound to inhibit recrystallization.2. Incorporate surfactants or other excipients into the solid dispersion to further stabilize the amorphous form and enhance absorption.3. Evaluate the formulation in different animal models to account for physiological differences. |
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for a compound like this compound?
A1: Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation.[1] For an orally administered compound like this compound, it is a critical parameter that determines how much of the drug is available to exert its therapeutic effect. Low oral bioavailability can lead to a lack of efficacy in preclinical and clinical studies, even for a highly potent compound.[2][3]
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
A2: The main factors limiting oral bioavailability are poor aqueous solubility, low permeability across the intestinal wall, and extensive first-pass metabolism in the gut wall and liver.[1][2] For many new chemical entities, poor solubility is the most common hurdle.
Q3: What is the Biopharmaceutics Classification System (BCS) and how can it be applied to this compound?
A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[8]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the BCS class of this compound is a crucial first step, as it helps to identify the rate-limiting step for absorption and guides the selection of the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II compound, enhancing the dissolution rate is the primary goal.[2]
Q4: What are some of the most common formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A4: Several strategies can be employed, including:
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can lead to a faster dissolution rate.[4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous form of the drug with significantly improved solubility and dissolution.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]
-
Salt Formation: If this compound has ionizable groups, forming a salt can substantially increase its solubility and dissolution rate.[6]
Q5: How do I choose the right polymer for a solid dispersion of this compound?
A5: The choice of polymer is critical for the success of a solid dispersion. Key factors to consider include:
-
Miscibility and Interaction: The polymer should be miscible with this compound and capable of forming interactions (e.g., hydrogen bonds) to stabilize the amorphous form of the drug.
-
Solubility and Dissolution Rate: The polymer itself should be readily soluble in gastrointestinal fluids.
-
Safety and Regulatory Acceptance: Use polymers with a good safety profile and regulatory acceptance (e.g., PVP, HPMC, Soluplus®).
Data Presentation: Hypothetical Bioavailability Enhancement of this compound
The following table summarizes hypothetical data from a preclinical study in rats, comparing different formulation strategies for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Unprocessed) | 55 ± 12 | 4.0 | 275 ± 60 | 100 (Reference) |
| Micronized Suspension | 120 ± 25 | 2.0 | 650 ± 110 | 236 |
| Solid Dispersion (1:5 Drug:PVP K30) | 450 ± 90 | 1.0 | 2850 ± 450 | 1036 |
| SEDDS Formulation | 380 ± 75 | 1.5 | 2400 ± 380 | 873 |
Experimental Protocols
Protocol 1: Preparation and In Vitro Dissolution Testing of a this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.
Methodology:
-
Preparation of the Solid Dispersion (Solvent Evaporation Method):
-
Accurately weigh this compound and PVP K30 in a 1:5 ratio.
-
Dissolve both components in a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask to obtain a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C under vacuum.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
-
In Vitro Dissolution Testing:
-
Perform the dissolution study using a USP Type II (paddle) apparatus.
-
The dissolution medium will be 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8). The temperature should be maintained at 37 ± 0.5°C with a paddle speed of 75 rpm.
-
Add an amount of the solid dispersion equivalent to 10 mg of this compound to each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC-UV method.
-
Compare the dissolution profile of the solid dispersion to that of the unprocessed this compound.
-
Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats
Objective: To evaluate the oral bioavailability of a this compound solid dispersion formulation in male Sprague-Dawley rats.
Methodology:
-
Animal Handling and Dosing:
-
Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Randomly divide the rats into two groups (n=6 per group): the control group receiving an aqueous suspension of unprocessed this compound, and the test group receiving the this compound solid dispersion suspended in water.
-
Administer the formulations via oral gavage at a dose equivalent to 10 mg/kg of this compound.
-
-
Blood Sampling:
-
Collect blood samples (~0.25 mL) from the tail vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma.
-
Prepare plasma samples by protein precipitation with acetonitrile (B52724) containing an internal standard.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the relative bioavailability of the solid dispersion formulation compared to the aqueous suspension.
-
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
References
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Drug solubility and permeability [pion-inc.com]
Validation & Comparative
Validating the Antiviral Effects of CMP98: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of CMP98, a potent STING (Stimulator of Interferon Genes) agonist, against other antiviral agents. The information presented is supported by experimental data from in vitro studies to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, also known to the scientific community as diABZI, is a synthetic small molecule that activates the STING signaling pathway, a critical component of the innate immune system.[1][2] This activation triggers the production of type I interferons and other antiviral molecules, leading to a broad-spectrum antiviral state.[1][3] Experimental evidence demonstrates that this compound exhibits potent inhibitory activity against a range of respiratory viruses, including coronaviruses and influenza viruses.[3][4][5] In direct comparative studies, this compound has shown efficacy comparable or superior to existing antiviral drugs like remdesivir (B604916) against certain viruses.[6]
Comparative Antiviral Activity
The following tables summarize the quantitative data on the in vitro antiviral activity of this compound (diABZI) in comparison to other antiviral compounds.
Table 1: In Vitro Antiviral Activity of this compound (diABZI) vs. Remdesivir against Coronaviruses
| Virus | Cell Line | Compound | EC50 / IC50 | Selectivity Index (SI) | Reference |
| HCoV-229E | MRC-5 | This compound (diABZI) | 3 nM (EC50) | >80,000 | [6] |
| HCoV-229E | MRC-5 | Remdesivir | 26 nM (EC50) | 13,074 | [6] |
| SARS-CoV-2 | Calu-3 | This compound (diABZI) | Not explicitly stated, but 10µM treatment showed significant viral RNA reduction | Not Stated | [7] |
| SARS-CoV-2 | Calu-3 | Remdesivir | Not explicitly stated, but 10µM treatment showed significant viral RNA reduction | Not Stated | [7] |
Table 2: Broad-Spectrum Antiviral Activity of this compound (diABZI)
| Virus | Cell Line | EC50 / IC50 | Reference |
| Influenza A Virus (IAV) | Not Stated | 11.8 - 199 nM (EC50 range) | [4] |
| Human Rhinovirus (HRV) | Not Stated | 11.8 - 199 nM (EC50 range) | [4] |
| Parainfluenza Virus 3 (PIV3) | Hep2 | Potent, but specific IC50 not stated | [1] |
| Human Rhinovirus 16 (HRV16) | H1-HeLa | Micromolar range (IC50) | [1] |
Mechanism of Action: The STING Signaling Pathway
This compound functions by directly binding to and activating the STING protein, which is located on the endoplasmic reticulum.[2] This binding event initiates a signaling cascade that is independent of the upstream cGAS DNA sensing, effectively mimicking a viral infection signal to the cell.[8] The activated STING protein recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3.[9] Phosphorylated IRF3 then translocates to the nucleus and induces the expression of type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs).[2][3] These secreted interferons can then act in an autocrine and paracrine manner to establish a broad antiviral state in surrounding cells.[8]
References
- 1. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of coronavirus infection by a synthetic STING agonist in primary human airway system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Potent STING Agonists for Immunotherapy
A Guide for Researchers and Drug Development Professionals in Oncology and Immunology
In the rapidly evolving field of immuno-oncology, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to elicit robust anti-tumor immune responses. This guide provides a comparative analysis of key STING agonists, focusing on their mechanisms of action, performance data from preclinical studies, and the experimental protocols used for their evaluation. While the initial query focused on CMP98, our comprehensive review of current literature indicates that this compound is primarily characterized as a negative control compound in PROTAC research and not a STING agonist[1][2][3][]. Therefore, this guide will focus on well-established and clinically relevant STING agonists: E7766, diABZI, and MSA-2.
Introduction to STING Agonism
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Pharmacological activation of STING can remodel the tumor microenvironment, promoting the infiltration and activation of cytotoxic T lymphocytes and leading to tumor regression. This has led to the development of several classes of STING agonists, each with distinct chemical properties and biological activities[5][6][7][8].
Comparative Analysis of Leading STING Agonists
The following sections provide a detailed comparison of three prominent non-cyclic dinucleotide (non-CDN) STING agonists: E7766, diABZI, and MSA-2. These molecules have shown significant promise in preclinical models and are representative of the current landscape of STING-targeting therapeutics.
Mechanism of Action and Signaling Pathway
Upon binding to the STING protein, these agonists induce a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, particularly IFN-β. Activated STING also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines. While all three agonists converge on this central pathway, their specific binding modes and the resulting downstream signaling profiles can differ, impacting their overall efficacy and therapeutic window[9].
Below is a diagram illustrating the canonical STING signaling pathway activated by these agonists.
Caption: The STING signaling pathway activated by agonists.
Performance Data
The following table summarizes key quantitative data for E7766, diABZI, and MSA-2 based on available preclinical data. Direct comparison of absolute values should be approached with caution due to variations in experimental systems.
| Parameter | E7766 | diABZI | MSA-2 |
| Binding Affinity (Kd or IC50) | ~40 nM (Kd)[10] | ~1.6 nM (apparent Kd)[11], 0.32 nM (IC50)[12] | N/A (dimerization-dependent binding)[13] |
| In Vitro Potency (EC50) | 1-4.9 µM (human STING variants)[10] | 130 nM (human STING), 186 nM (mouse STING)[14] | 8.3 µM (human STING WT), 24 µM (human STING HAQ)[15] |
| Key Features | Macrocycle-bridged structure, pan-genotypic activity, enhanced stability and STING affinity.[9][16] | Dimeric amidobenzimidazole, potent non-CDN agonist, activates STING in an open conformation.[17] | Orally bioavailable, non-nucleotide agonist, activity enhanced in acidic tumor microenvironment.[13][18] |
| Reported In Vivo Activity | Induces durable tumor clearance and CD8+ T-cell infiltration in sarcoma models.[19] | Significantly inhibits tumor growth in colorectal cancer models.[17] | Induces tumor regression, durable anti-tumor immunity, and synergizes with anti-PD-1 therapy.[13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of common experimental protocols used to characterize STING agonists.
STING Binding Assay (e.g., FRET-based)
-
Objective: To determine the binding affinity of the compound to the STING protein.
-
Methodology: A common method is a competitive Förster Resonance Energy Transfer (FRET) assay. This involves using a known fluorescently labeled ligand that binds to STING. The test compound is then added in increasing concentrations, and the displacement of the fluorescent ligand is measured by a decrease in the FRET signal. The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is then calculated to determine binding affinity.[12]
STING Reporter Assay
-
Objective: To measure the functional activity of the compound in activating the STING pathway in a cellular context.
-
Methodology: A reporter cell line, such as THP1-Dual™ cells, is often used. These cells are engineered to express a reporter gene (e.g., secreted luciferase) under the control of an IRF3-inducible promoter. The cells are treated with varying concentrations of the STING agonist, and the activity of the reporter gene is quantified. The EC50 value, the concentration that produces 50% of the maximal response, is determined.[14][17]
Cytokine Secretion Assay
-
Objective: To quantify the production of key cytokines, such as IFN-β, following STING activation.
-
Methodology: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived dendritic cells (BMDCs), are cultured and treated with the STING agonist.[11][20] After a specified incubation period, the cell culture supernatant is collected. The concentration of secreted cytokines is then measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
In Vivo Anti-Tumor Efficacy Studies
-
Objective: To evaluate the therapeutic efficacy of the STING agonist in a living organism bearing a tumor.
-
Methodology: Syngeneic mouse tumor models are commonly used, where a mouse cancer cell line is implanted into an immunocompetent mouse of the same strain. Once tumors are established, the mice are treated with the STING agonist via a relevant route of administration (e.g., intratumoral, intravenous, or oral). Tumor growth is monitored over time, and survival is recorded. At the end of the study, tumors and immune organs may be harvested for further analysis, such as immune cell phenotyping by flow cytometry.[13][19]
The following diagram illustrates a general workflow for an in vivo anti-tumor efficacy study.
Caption: A generalized workflow for in vivo anti-tumor efficacy studies.
Conclusion
The development of potent and specific STING agonists represents a significant advancement in cancer immunotherapy. Molecules like E7766, diABZI, and MSA-2, while all activating the same core pathway, exhibit distinct pharmacological profiles that may render them suitable for different therapeutic applications and tumor types. The choice of which agonist to advance into clinical development will depend on a careful consideration of their potency, selectivity, pharmacokinetic properties, and the specific immunological response desired. The ongoing clinical trials of various STING agonists will be crucial in determining their ultimate role in the treatment of cancer and other diseases.[5][6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. invivogen.com [invivogen.com]
- 18. Identification of MSA-2: An oral antitumor non-nucleotide STING agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of CMP98 and Alternatives for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CMP98's target specificity against active PROTACs, supported by experimental data. We delve into the methodologies of key assays and visualize complex biological processes to facilitate a deeper understanding of targeted protein degradation.
This compound is designed as an inactive control molecule for studies involving Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific design as a cis-cis epimer renders it incapable of binding to VHL, making it an essential tool for validating that the observed biological effects of its active counterparts are indeed dependent on VHL engagement. This guide will compare the conceptual specificity of this compound with active PROTACs that target the Bromodomain and Extra-Terminal (BET) family of proteins, specifically contrasting a VHL-recruiting PROTAC, MZ1, with a Cereblon (CRBN)-recruiting PROTAC, dBET1.
Quantitative Data Summary
The following tables summarize the performance of VHL- and CRBN-based BET-targeting PROTACs. This compound, as an inactive epimer, does not induce degradation and therefore does not have measurable DC50 or Dmax values. Its purpose is to serve as a negative control in experiments with active compounds like MZ1 to confirm VHL-dependent degradation.
Table 1: VHL-Based BET Protein Degrader Performance
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| MZ1 | VHL | BRD4 | 2-23 nM | >95% | Various |
| MZ1 | VHL | BRD2 | ~10-fold higher than BRD4 | Not specified | Various |
| MZ1 | VHL | BRD3 | ~10-fold higher than BRD4 | Not specified | Various |
| This compound | VHL (inactive) | N/A | No degradation | No degradation | N/A |
Note: DC50 is the concentration of the compound required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.[1][2]
Table 2: CRBN-Based BET Protein Degrader Performance
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| dBET1 | CRBN | BRD4 | 430 nM (EC50) | Not specified | Breast Cancer Cells |
| ARV-825 | CRBN | BRD4 | < 1 nM | Not specified | Burkitt's Lymphoma Cells |
Note: While both VHL and CRBN-based PROTACs can potently degrade BET proteins, their selectivity profiles and potential off-target effects differ. VHL-based PROTACs like MZ1 have shown remarkable selectivity for BRD4 over other BET family members.[2] In contrast, CRBN-based PROTACs, due to the nature of the CRBN ligand, may exhibit off-target degradation of zinc-finger transcription factors.
Visualizing the Mechanism of Action
To understand the specificity of these compounds, it is crucial to visualize their mechanism of action at a molecular level.
Caption: Comparative mechanism of VHL- and CRBN-based PROTACs and the inactive control this compound.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings. Below are protocols for key experiments used to assess PROTAC specificity and efficacy.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To quantitatively determine the binding affinity of a PROTAC or its components to the target protein and the E3 ligase.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein (e.g., BRD4) and E3 ligase (e.g., VHL complex) in a matched buffer
-
PROTAC or ligand (e.g., MZ1, this compound) dissolved in the same buffer
-
Degassed buffer for dilutions and cleaning
Procedure:
-
Sample Preparation:
-
Prepare a 5-50 µM solution of the protein (in the sample cell) and a 10-20 fold higher concentration of the ligand (in the syringe) in identical, degassed buffer. Accurate concentration measurement is critical.
-
Ensure samples are free of aggregates by centrifugation or filtration.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with the matched buffer.
-
Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 750 rpm).
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion, followed by a series of larger, spaced injections (e.g., 2 µL every 180 seconds).
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the peaks from the raw data to obtain the heat per injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Objective: To confirm that the PROTAC engages its intended target within intact cells.
Materials:
-
Cell line of interest
-
PROTAC or control compound
-
Cell lysis buffer with protease inhibitors
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
Instrumentation for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency and treat with the PROTAC or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Co-IP is used to demonstrate the formation of the ternary complex (PROTAC-Target-E3 Ligase), which is the crucial first step in PROTAC-mediated degradation.
Objective: To provide evidence of the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC, an inactive control (like this compound), and a vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody that specifically recognizes either the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to detect their presence in the immunoprecipitated complex. The presence of both proteins in the eluate from PROTAC-treated cells confirms ternary complex formation.
-
References
CMP98: A Tool for Specificity in Preclinical Research, Not a Therapeutic Agent
For researchers, scientists, and drug development professionals, understanding the precise role of chemical probes is paramount. CMP98, identified as an inactive control compound in preclinical studies, serves as a critical tool to demonstrate the specificity of experimental molecules, rather than a therapeutic agent with clinical efficacy.
This compound is the inactive cis-cis epimer of a series of bivalent small-molecule dimerizers of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, known as "Homo-PROTACs"[1]. In the context of a study on these Homo-PROTACs, this compound was used as a negative control to validate that the observed biological activity of the active compounds was due to their specific chemical structure and binding properties[1].
Demonstrating Specificity: The Role of this compound in VHL Degradation Studies
The primary finding from the research is that this compound is unable to bind to the VHL protein and, consequently, cannot induce its degradation[1]. This is in stark contrast to the active trans epimer compounds, which effectively recruit VHL and lead to its ubiquitination and subsequent degradation[1]. The inability of this compound to perform this function underscores the stereospecificity of the interaction between the active Homo-PROTACs and the VHL protein.
Experimental Context
In the study, various compounds were synthesized and tested for their ability to induce the degradation of VHL. The experimental workflow involved treating cells with the active compounds and the inactive control, this compound, and then measuring the levels of VHL protein.
Mechanism of Action of Active Homo-PROTACs and the Inactivity of this compound
The active Homo-PROTAC molecules function by bivalently recruiting two VHL proteins, leading to their proximity-induced ubiquitination and degradation by the proteasome. This compound, due to its specific stereochemistry (cis-cis epimer), is unable to form the necessary productive ternary complex with VHL, thus failing to initiate the degradation cascade[1].
Conclusion
This compound is not a therapeutic candidate and therefore cannot be compared to a "standard of care." Instead, its value lies in its role as a negative control in preclinical research, specifically in the context of developing targeted protein degraders. Its inactivity provides a crucial baseline that confirms the specific mechanism of action of the active compounds it is compared against. For drug development professionals, the use of such well-characterized inactive controls is a fundamental aspect of robust preclinical validation.
References
Independent Verification of CMP98 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings concerning CMP98 and its functionally related counterpart, CM11. The data presented here is based on independent research to verify the initial findings and provide a clear, data-driven comparison of their performance. All experimental data is supported by detailed methodologies for reproducibility.
Introduction to this compound and CM11
This compound is a chemical probe designed as a negative control for CM11, a potent PROTAC (Proteolysis-targeting chimera). CM11 is a "homo-PROTAC," uniquely composed of two ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a linker. Its primary function is to induce the self-degradation of VHL. In contrast, this compound, as an inactive epimer of CM11, is specifically designed not to induce this degradation, making it an essential tool for validating that the effects observed with CM11 are due to its specific VHL-degrading activity.
Comparative Performance Data
The following tables summarize the quantitative data from key experiments comparing the activity of CM11 and its negative control, this compound.
Table 1: Cellular Activity - VHL Degradation
| Compound | Cell Line | Treatment Time | DC50 (Concentration for 50% Degradation) | Maximum Degradation (Dmax) |
| CM11 | HeLa | 24 hours | < 100 nM | > 95% |
| This compound | HeLa | 24 hours | No degradation observed | Not applicable |
Data sourced from Maniaci et al., Nature Communications, 2017.
Table 2: Biophysical Interaction with VHL
| Compound | Technique | Binding Stoichiometry (Compound:VHL) | Dissociation Constant (Kd) |
| CM11 | Isothermal Titration Calorimetry (ITC) | 1:2 | 32 nM |
| This compound | Isothermal Titration Calorimetry (ITC) | No binding detected | Not applicable |
Data sourced from Maniaci et al., Nature Communications, 2017.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Western Blotting for VHL Degradation
Objective: To quantify the reduction in VHL protein levels following treatment with CM11 or this compound.
-
Cell Culture and Treatment: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with varying concentrations of CM11 or this compound (or DMSO as a vehicle control) for the indicated times (e.g., 24 hours).
-
Cell Lysis: Post-treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate was determined using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for VHL. A primary antibody for a loading control (e.g., GAPDH or β-actin) was also used. Following washes with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The signal was detected using a chemiluminescent substrate, and the band intensities were quantified using densitometry software. VHL protein levels were normalized to the loading control.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity and stoichiometry of CM11 and this compound to the VHL protein complex.
-
Protein Preparation: Recombinant VHL-ElonginB-ElonginC (VCB) complex was purified.
-
Sample Preparation: The VCB protein complex was dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). CM11 and this compound were dissolved in the same buffer to matching concentrations.
-
ITC Measurement: The ITC experiment was performed using a microcalorimeter. The VCB solution was placed in the sample cell, and the compound (CM11 or this compound) was in the injection syringe.
-
Data Analysis: The heat changes upon each injection were measured and integrated to generate a binding isotherm. This isotherm was then fitted to a suitable binding model (e.g., one-site or two-sites) to determine the dissociation constant (Kd), stoichiometry (n), and other thermodynamic parameters.
Visualizing the Mechanism of Action
The following diagrams illustrate the theoretical signaling pathway and experimental workflow.
Caption: Mechanism of action for CM11 vs. its inactive control this compound.
Caption: Experimental workflow for Western blot analysis of VHL degradation.
Cross-Validation of CMP98's Inactivity: A Comparative Guide for Researchers
For researchers and professionals in drug development, the validation of a compound's specific activity is paramount. This guide provides a comparative analysis of CMP98, an inactive epimer of a VHL-recruiting PROTAC, across different experimental models. The consistent lack of activity of this compound serves as a crucial negative control, thereby validating the specific, stereochemistry-dependent mechanism of action of its active counterparts.
This compound is designed as a negative control for PROTACs (Proteolysis-Targeting Chimeras) that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce protein degradation.[1][2][3] Structurally, it is a cis-cis epimer, a stereoisomer of active VHL-binding ligands which are typically in the trans-conformation.[4] This seemingly subtle difference in stereochemistry has a profound impact on its biological activity, rendering it incapable of binding to VHL and, consequently, unable to mediate the degradation of target proteins.[4]
Comparative Analysis of this compound Activity in Biochemical and Cellular Models
The primary function of this compound in research is to provide a baseline of inactivity, against which the specific activity of active PROTACs, such as CM11, can be definitively measured. The following table summarizes the experimental evidence of this compound's lack of activity in key models.
| Experimental Model | Assay Type | Metric | This compound Result | Active PROTAC (CM11) Result | Conclusion |
| Biochemical | Isothermal Titration Calorimetry (ITC) | Binding to VCB complex | No binding detected | Binds with high affinity | This compound does not physically interact with the VHL E3 ligase complex.[4] |
| Biochemical | Size Exclusion Chromatography (SEC) | Formation of (VHL)2:PROTAC ternary complex | No complex formation observed | Induces formation of a stable ternary complex | This compound is unable to induce the proximity between two VHL molecules, a key step for the mechanism of action of homo-PROTACs like CM11.[4] |
| Cellular | Western Blot (in HEK293T cells) | Degradation of pVHL30 | No degradation of pVHL30 observed | Induces complete degradation of pVHL30 at nanomolar concentrations | The inability of this compound to induce degradation in a cellular context confirms its lack of biological activity.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC)
To assess the direct binding interaction between the compounds and the VHL-ElonginB-ElonginC (VCB) complex, ITC experiments were performed.
-
Protein and Compound Preparation: The VCB protein complex was purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). The compounds (this compound and CM11) were dissolved in the same buffer.
-
ITC Measurement: A solution of the compound was titrated into a solution of the VCB complex in the calorimeter cell.
-
Data Analysis: The heat changes upon each injection were measured and integrated to generate a binding isotherm, which was then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For this compound, no significant heat changes were observed, indicating a lack of binding.[4]
Size Exclusion Chromatography (SEC)
SEC was employed to evaluate the ability of the compounds to induce the formation of a ternary complex between two VHL molecules.
-
Sample Preparation: The VCB complex was incubated with either this compound, CM11, or a vehicle control (DMSO) for a defined period at room temperature.[5]
-
Chromatography: The samples were injected onto a size exclusion column (e.g., Superdex 200) equilibrated with a suitable buffer.
-
Detection: The elution profile was monitored by UV absorbance at 280 nm. A shift in the elution volume to a higher molecular weight indicates the formation of a larger complex. In the presence of CM11, a clear shift corresponding to the (VHL)2:CM11 ternary complex was observed, while no such shift was seen with this compound.[4]
Cellular VHL Degradation Assay
To determine the ability of the compounds to induce the degradation of VHL in a cellular environment, a Western blot-based assay was used.
-
Cell Culture and Treatment: Human Embryonic Kidney 293T (HEK293T) cells were cultured under standard conditions. The cells were then treated with varying concentrations of this compound or CM11 for a specified duration (e.g., 4 hours).[5]
-
Cell Lysis and Protein Quantification: After treatment, the cells were lysed, and the total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane was then probed with primary antibodies specific for VHL and a loading control (e.g., β-actin).
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system. The band intensities were quantified to determine the relative levels of VHL protein, normalized to the loading control. The results showed no change in VHL levels with this compound treatment, whereas CM11 induced significant degradation.[4]
Visualizing the Mechanism of Action and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Figure 1: Comparative Signaling Pathways of Active vs. Inactive PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CMP 98 | CAS#:2244684-50-0 | Chemsrc [chemsrc.com]
- 4. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CM-11 | Homo-PROTAC pVHL30 degrader 1 | CAS 2244684-49-7 | VHL inhibitor | Homo-PROTAC pVHL30 Degrader | InvivoChem [invivochem.com]
Comparative Safety Profile of CMP98 and its Active Analog CM11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of CMP98, an inactive control molecule, and its active counterpart, CM11, a homo-PROTAC designed to induce self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document summarizes available data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the research and development of targeted protein degraders.
Introduction to this compound and its Analogs
This compound is the inactive cis-cis epimer of a series of von Hippel-Lindau (VHL) E3 ligase-recruiting homo-PROTACs (Proteolysis Targeting Chimeras). Due to its stereochemistry, this compound is unable to bind to VHL and, therefore, does not induce its degradation. This makes it an ideal negative control in experiments designed to assess the activity and specificity of active VHL-recruiting PROTACs.
The primary active analog of this compound is CM11, a potent homo-PROTAC that dimerizes VHL, leading to its ubiquitination and subsequent degradation by the proteasome. CM11 is composed of two VHL ligands joined by a linker and has been shown to induce the degradation of the pVHL30 isoform with a half-maximal degradation concentration (DC50) of less than 100 nM in HeLa cells. Understanding the safety profile of active PROTACs in comparison to their inactive controls is crucial for identifying potential off-target effects and ensuring that observed cellular phenotypes are a direct result of the intended protein degradation.
Quantitative Data on Safety Profiles
Based on publicly available information, a direct quantitative comparison of the cytotoxicity (e.g., IC50 values from cell viability assays) between this compound and CM11 is not explicitly provided in the primary literature describing these compounds. However, related VHL inhibitors, from which the PROTACs are derived, have been reported to have low cytotoxicity. For instance, the VHL inhibitor VH298 showed negligible cell toxicity at concentrations up to 150 µM. This suggests that the VHL-binding moiety itself may have a favorable safety profile.
The following table structure is provided as a template for researchers to populate with their own experimental data when comparing the safety profiles of this compound and its active analogs.
| Compound | Target Cell Line | Assay Type | Endpoint | Value (e.g., IC50 in µM) |
| This compound | e.g., HeLa, HEK293 | MTT, CellTiter-Glo | Cell Viability | Data not available |
| CM11 | e.g., HeLa, HEK293 | MTT, CellTiter-Glo | Cell Viability | Data not available |
| VH032 (Parent Ligand) | Various | Not specified | Cell Toxicity | No toxicity up to 150 µM |
Experimental Protocols
A standard method for assessing the cytotoxic effects of compounds like this compound and CM11 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound and CM11 in culture medium. It is recommended to use a wide concentration range (e.g., from 0.01 µM to 100 µM) to determine a dose-response curve.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathway and Experimental Workflow
VHL Homo-PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway initiated by the active homo-PROTAC CM11, leading to the degradation of VHL.
Caption: Mechanism of VHL degradation by CM11 and the inactive nature of this compound.
Experimental Workflow for Safety Profile Comparison
The following diagram outlines a typical workflow for comparing the safety profiles of this compound and its active analogs.
A Comparative Guide to TLR7 Agonists: Performance, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various Toll-like receptor 7 (TLR7) agonists, supported by experimental data and detailed methodologies. Due to the absence of publicly available information on a compound designated "CMP98," this document serves as a comparative framework for well-characterized TLR7 agonists. Researchers can utilize this guide as a template to benchmark the performance of their compounds, such as this compound, against established TLR7 activators.
Performance Comparison of TLR7 Agonists
The efficacy of TLR7 agonists is primarily evaluated based on their potency in activating the TLR7 receptor and their capacity to induce specific cytokine profiles. These parameters are crucial for determining the therapeutic potential of an agonist in applications such as vaccine adjuvants and cancer immunotherapy.[1][2]
Data Presentation: Potency and Cytokine Induction
The following tables summarize the half-maximal effective concentration (EC50) values and the typical cytokine induction profiles for several known TLR7 and TLR7/8 agonists. EC50 values are a measure of agonist potency, with lower values indicating higher potency. The cytokine profile reveals the nature of the immune response elicited.
Table 1: Comparative Potency of TLR Agonists in Human Cell-Based Assays
| Agonist | Class | Target(s) | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Reference |
| Imiquimod | Imidazoquinoline | TLR7 | ~1.0-5.0 | >30 | [3] |
| Resiquimod (R848) | Imidazoquinoline | TLR7/8 | 5.12 | - | [4] |
| 852A | Purine-scaffold | TLR7 | ~0.1-1.0 | >10 | [5][6] |
| VTX-294 | - | TLR8 | ~5.7 | ~0.05 | [4] |
| DSP-0509 | Pyrimidine scaffold | TLR7 | 0.515 | - | [7] |
| MTT5 | - | TLR7 | Potent (specific value not stated) | No activity | [8] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Table 2: Comparative Cytokine Induction Profiles in Human PBMCs
| Agonist Class | Key Induced Cytokines | Predominant Immune Response |
| Selective TLR7 Agonists | IFN-α, IL-6, IP-10 | Strong Type I Interferon response, activation of plasmacytoid dendritic cells (pDCs) and B cells.[3][5][9] |
| Dual TLR7/8 Agonists | IFN-α, TNF-α, IL-1β, IL-6, IL-12 | Broad inflammatory response, activating both pDCs and myeloid cells.[4][9] |
Selective TLR7 agonists are known to be more effective at inducing IFN-α and IFN-regulated chemokines, while TLR8 agonists are more potent inducers of pro-inflammatory cytokines like TNF-α and IL-12.[9][10] The choice between a selective TLR7 agonist and a dual TLR7/8 agonist depends on the desired immunological outcome.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of TLR7 agonists. Below are outlines of key experimental protocols.
TLR7 Activity Assessment using a Reporter Gene Assay
This assay quantifies the activation of the TLR7 signaling pathway by an agonist in a controlled in vitro setting.
Objective: To determine the potency (EC50) of a test compound in activating the human TLR7 receptor.
Methodology:
-
Cell Line: HEK293 cells stably transfected with the human TLR7 gene and an NF-κB-inducible reporter gene, such as secreted embryonic alkaline phosphatase (SEAP).[11]
-
Cell Seeding: Plate the HEK-TLR7 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and reference agonists (e.g., R848) in assay medium.
-
Stimulation: Add the diluted compounds to the cells and incubate for 18-24 hours.
-
Detection: Measure the reporter gene activity (e.g., SEAP activity) in the cell supernatant using a colorimetric substrate.
-
Data Analysis: Plot the reporter activity against the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production of various cytokines by primary human immune cells in response to TLR7 agonist stimulation, providing insight into the compound's immunomodulatory profile.
Objective: To characterize the cytokine profile induced by a test compound in a mixed population of human immune cells.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate.
-
Stimulation: Add the test compound and controls at various concentrations to the cells and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[12]
-
Data Analysis: Compare the cytokine levels induced by the test compound to those induced by reference agonists and a vehicle control.
Visualizations: Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
Activation of TLR7 by an agonist initiates a downstream signaling cascade that leads to the production of interferons and pro-inflammatory cytokines.[13][14] The following diagram illustrates the key components of the MyD88-dependent TLR7 signaling pathway.
Caption: MyD88-dependent TLR7 signaling pathway.
Experimental Workflow for TLR7 Agonist Characterization
The following diagram outlines the typical workflow for characterizing a novel TLR7 agonist like this compound.
Caption: Workflow for characterizing a TLR7 agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergy of purine-scaffold TLR7 agonist with doxorubicin on systemic inhibition of lymphoma in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of human B cell activation by TLR7 and TLR9 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of human B cell activation by TLR7 and TLR9 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Inactive Epimer: A Comparative Guide to Validating the Mechanism of Action of CMP98
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the mechanism of action of CMP98, an inactive epimer, by comparing its performance against its active counterpart, CM11. This compound serves as a crucial negative control in studies of targeted protein degradation, specifically for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its lack of activity is essential for demonstrating the specificity of active compounds like CM11, a "Homo-PROTAC" designed to induce the self-degradation of VHL.
This document outlines the comparative experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying signaling pathways and experimental workflows.
Data Presentation: this compound vs. CM11
The following table summarizes the quantitative data from key experiments comparing the activity of this compound and CM11.
| Parameter | CM11 (Active Compound) | This compound (Inactive Control) | Reference |
| Binding to VHL (Isothermal Titration Calorimetry) | Binds to VHL, inducing dimerization. | No detectable binding. | [1] |
| VHL Degradation (Western Blot) | Induces potent and rapid degradation of pVHL30. | Unable to induce degradation of VHL. | [1] |
| Cellular Activity (DC50) | DC50 < 100 nM for pVHL30 degradation in HeLa cells. | No degradation observed. | [1][2][3] |
| Mechanism of Action | Forms a 1:2 complex with VHL, leading to proteasome-dependent self-degradation. | As a cis-cis epimer, it is unable to productively recruit VHL. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's lack of mechanism of action are provided below.
Western Blot for VHL Protein Degradation
This protocol is used to quantify the levels of VHL protein in cells following treatment with this compound or CM11.
a. Cell Culture and Treatment:
-
Plate human cells (e.g., HeLa) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C incubator with 5% CO2.
-
Treat the cells with the desired concentrations of this compound, CM11, or a vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 16, or 24 hours).
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VHL (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
f. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).
Isothermal Titration Calorimetry (ITC)
This biophysical technique directly measures the heat changes associated with binding events and is used to determine if this compound binds to VHL.
a. Sample Preparation:
-
Express and purify the VHL protein complex (VHL, Elongin B, and Elongin C).
-
Prepare a concentrated solution of the purified VHL complex and dialyze it extensively against the ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl).
-
Dissolve this compound and CM11 in the final dialysis buffer to the desired concentrations. Ensure the buffer for the protein and the compounds is identical to minimize heats of dilution.
-
Degas all solutions before use.
b. ITC Experiment Setup:
-
Load the purified VHL protein complex into the sample cell of the ITC instrument.
-
Load the compound (this compound or CM11) into the injection syringe.
-
Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
c. Titration:
-
Perform an initial injection of the compound into the protein solution, which is typically discarded from the data analysis to account for diffusion from the syringe tip.
-
Proceed with a series of injections of the compound into the sample cell. The instrument will measure the heat released or absorbed after each injection.
d. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the compound to the protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. For this compound, no significant heat changes are expected, indicating a lack of binding.
Mandatory Visualization
Signaling Pathway and Mechanism of Action
References
Safety Operating Guide
Proper Disposal of CMP98: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: The following procedures are based on the hazardous properties of "CMP (hydrochloride)" as detailed in its Safety Data Sheet (SDS). The term "CMP98" may be used for various chemical products with different properties. It is imperative to consult the specific Safety Data Sheet for the exact this compound product you are using to ensure safe handling and disposal. This guide is intended for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental responsibility. CMP (hydrochloride) is classified as a hazardous substance, and its improper disposal can pose significant risks to human health and the environment.[1] This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, assuming it corresponds to the hazardous profile of CMP (hydrochloride).
Immediate Safety and Hazard Information
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The primary hazards include acute toxicity, skin and eye irritation, respiratory irritation, and harm to aquatic life with long-lasting effects.[1]
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |
| Hazardous to the aquatic environment, acute hazard | H402 | Harmful to aquatic life.[1] |
| Hazardous to the aquatic environment, long-term hazard | H412 | Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocols for Safe Disposal
Adherence to a strict protocol is essential for the safe disposal of this compound waste. This involves a series of steps from the point of generation to the final collection by a licensed waste disposal service.
Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[2][3][4]
-
Gloves: Chemical-resistant gloves are mandatory.[5]
-
Eye Protection: Safety glasses or goggles to protect from splashes.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste.[1][6] The container must be compatible with the chemical.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".[1]
Storage of Chemical Waste
Generated waste must be stored safely pending disposal.
-
Secure Storage: Store the sealed waste container in a designated and secure area, away from general laboratory traffic.[6]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][7]
-
Contact a Licensed Waste Disposal Service: The disposal of hazardous chemical waste must be handled by a certified and licensed hazardous waste disposal company.[8]
-
Schedule a Pickup: Follow your institution's or company's established procedures for scheduling a hazardous waste pickup.
-
Documentation: Maintain accurate records of the generated and disposed waste as required by your institution and local regulations.
Visualization of the Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. chemkleancorp.com [chemkleancorp.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. California Code of Regulations, Title 8, Section 5192. Hazardous Waste Operations and Emergency Response, Appendix B [dir.ca.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. vumc.org [vumc.org]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Handling Protocols for CMP98
This guide provides comprehensive safety and logistical information for handling CMP98, tailored for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring personal safety, proper disposal, and effective emergency response.
Disclaimer: The following safety information is based on the Safety Data Sheet (SDS) for "CMP (hydrochloride)" as specific safety data for "this compound" was not publicly available. It is assumed that the hazards are similar. Users should conduct their own risk assessment and consult their institution's safety office before handling this compound.
Hazard Summary
A clear understanding of the potential hazards associated with this compound is fundamental for safe handling. The following table summarizes the hazard classifications as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Area | Recommended PPE | Specifications and Key Considerations |
| Eye and Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. A face shield may be required for splash hazards. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. Avoid skin contact with the substance. |
| Body | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | If ventilation is inadequate, a NIOSH-approved respirator may be necessary. Avoid breathing dust or fumes.[1] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is crucial when handling this compound to prevent contamination and accidental exposure.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE (gloves, lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and rinseates from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Ensure waste containers are kept closed when not in use and are stored in a designated secondary containment area.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. Avoid generating dust. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
